1,2-Dimethoxy-4,5-dinitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dimethoxy-4,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDHPWTYKOAFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278794 | |
| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-03-7 | |
| Record name | 3395-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3395-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3395-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethoxy-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene, a key intermediate in the preparation of various organic compounds, including pharmaceuticals and dyes.[1] This document details the chemical properties, a representative experimental protocol, and the mechanistic pathway for its synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₆ | [1][2][3] |
| Molecular Weight | 228.16 g/mol | [3][4] |
| CAS Number | 3395-03-7 | [2][5] |
| Appearance | Pale yellow to yellow crystalline solid | [1] |
| Melting Point | 131-134 °C | [5] |
| Solubility | Sparingly soluble in water | [1] |
| ¹H NMR (DMSO-d₆) | δ 7.75 (s, 2H), 3.95 (s, 6H) | |
| ¹³C NMR (CDCl₃) | δ 148.9, 138.2, 107.8, 56.8 | |
| IR (KBr, cm⁻¹) | 1520, 1340 (NO₂) | [3] |
| Mass Spectrum (m/z) | 228 [M]⁺ | [2] |
Synthesis of this compound
The primary synthetic route to this compound, also known as 4,5-dinitroveratrole, is through the electrophilic aromatic substitution reaction, specifically the dinitration of 1,2-dimethoxybenzene (B1683551) (veratrole). The methoxy (B1213986) groups are activating and ortho-, para-directing, which facilitates the introduction of the nitro groups onto the aromatic ring.
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 1,2-dimethoxybenzene attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Due to the directing effect of the two methoxy groups, the first nitration occurs at either the 4- or 5-position. The presence of the first deactivating nitro group and the still-activating methoxy groups then directs the second nitration to the remaining vacant position (5- or 4- respectively), yielding the desired this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the nitration of activated aromatic compounds.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.
-
To this cold nitrating mixture, add 5.0 g of 1,2-dimethoxybenzene dropwise over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional hour.
-
Remove the flask from the ice bath and allow it to stir at room temperature for two hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
A yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain pure, yellow crystals of this compound.
-
Dry the purified product in a desiccator.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is illustrated below.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the recommended temperature throughout the addition of reagents.
-
This compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[1] Avoid contact and inhalation.
References
An In-depth Technical Guide to the Chemical Properties of 4,5-Dinitroveratrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dinitroveratrole, also known as 1,2-dimethoxy-4,5-dinitrobenzene, is a nitroaromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and two nitro groups, imparts it with unique reactivity and potential for derivatization. This technical guide provides a comprehensive overview of the core chemical properties of 4,5-dinitroveratrole, including its physicochemical characteristics, spectral data, synthesis, reactivity, and safety information. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Chemical and Physical Properties
4,5-Dinitroveratrole is a yellow crystalline solid.[1] The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups on the aromatic ring influences its chemical behavior and physical properties. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,5-Dinitroveratrole, 1,2-Dinitro-4,5-dimethoxybenzene, 4,5-Dimethoxy-1,2-dinitrobenzene | [1][3] |
| CAS Number | 3395-03-7 | [1] |
| Molecular Formula | C₈H₈N₂O₆ | [1][2] |
| Molecular Weight | 228.16 g/mol | [1][2] |
| Appearance | Yellow Powder/Crystalline Solid | [1][4] |
| Melting Point | 131-134 °C | [4] |
| Boiling Point | 410.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.416 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water. | [5] |
| Storage | Sealed in a dry place at room temperature. | [1][4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 4,5-dinitroveratrole. Below is a summary of available spectral data.
| Spectroscopic Technique | Key Features | Reference |
| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺): m/z 228 | [6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for nitro groups (NO₂) asymmetric and symmetric stretching. | [7] |
Experimental Protocols
Synthesis of 4,5-Dinitroveratrole
The synthesis of 4,5-dinitroveratrole is typically achieved through the nitration of veratrole (1,2-dimethoxybenzene). The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming nitro groups to the 4 and 5 positions.[8]
General Nitration Protocol:
-
Preparation of Nitrating Mixture: Carefully add a stoichiometric excess of fuming nitric acid to a cooled solution of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction: Slowly add veratrole to the nitrating mixture while maintaining a low temperature (typically 0-10 °C) with an ice bath to control the exothermic reaction and prevent over-nitration or side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude 4,5-dinitroveratrole.
-
Purification: The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid 4,5-dinitroveratrole can be prepared as a KBr pellet or a Nujol mull.[9][10] For a KBr pellet, the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For a Nujol mull, the finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[9]
-
Instrument Parameters: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization: Electron ionization (EI) is a common method for volatile and thermally stable compounds like 4,5-dinitroveratrole.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Reactivity and Stability
The chemical reactivity of 4,5-dinitroveratrole is largely dictated by the electron-withdrawing nature of the two nitro groups, which makes the aromatic ring electron-deficient. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr):
The nitro groups strongly activate the aromatic ring towards attack by nucleophiles. Nucleophiles can displace one of the methoxy groups or, under more forcing conditions, potentially a nitro group. The rate and regioselectivity of the substitution depend on the nature of the nucleophile and the reaction conditions. This reactivity is a key feature for its use as a synthetic intermediate.
Stability:
4,5-Dinitroveratrole is generally stable under normal laboratory conditions. However, like many nitroaromatic compounds, it should be considered potentially thermally sensitive and may decompose upon heating to high temperatures, potentially releasing toxic fumes.[5] It should be stored away from strong oxidizing agents and sources of heat or ignition.
Biological Activity and Drug Development Potential
While specific studies on the biological activity of 4,5-dinitroveratrole are limited in the public domain, the broader class of dinitrobenzene derivatives has been investigated for various biological effects. Some dinitrophenols, for instance, are known to act as uncouplers of oxidative phosphorylation.[11] The reactivity of 4,5-dinitroveratrole towards nucleophiles makes it a potential scaffold for the synthesis of novel bioactive molecules. The introduction of various functional groups through SₙAr reactions can lead to the generation of libraries of compounds for screening in drug discovery programs. For example, derivatives of related dimethoxy-dinitrobenzene compounds have been explored as precursors for anti-cancer agents.
Safety Information
4,5-Dinitroveratrole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3395-03-7 [chemicalbook.com]
- 4. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dimethoxy-4,5-dinitrobenzene (CAS: 3395-03-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole, is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) and two nitro groups, makes it a versatile precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring, making it amenable to a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and safety information, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3395-03-7 | [2] |
| Molecular Formula | C₈H₈N₂O₆ | [2] |
| Molecular Weight | 228.16 g/mol | [2] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 131-134 °C | [3] |
| Boiling Point | 410.4 °C at 760 mmHg | |
| Density | 1.416 g/cm³ | |
| Solubility | Sparingly soluble in water | [1] |
| InChIKey | WFDHPWTYKOAFBJ-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])OC | [2] |
Synthesis
The primary method for the synthesis of this compound is the direct nitration of 1,2-dimethoxybenzene (B1683551) (veratrole). The electron-donating methoxy groups direct the electrophilic nitration to the 4 and 5 positions of the benzene ring.
Experimental Protocol: Nitration of 1,2-Dimethoxybenzene
This protocol is based on established procedures for the nitration of activated aromatic compounds.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture. Maintain the temperature below 10 °C.
-
In a separate flask, dissolve 1,2-dimethoxybenzene in a minimal amount of concentrated sulfuric acid, keeping the solution cool.
-
Slowly add the nitrating mixture dropwise to the solution of 1,2-dimethoxybenzene, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the dinitration.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated yellow solid, this compound, is collected by vacuum filtration.
-
Wash the crude product with cold water until the washings are neutral.
-
Recrystallize the product from ethanol to obtain pure, yellow crystals.
Logical Workflow for Synthesis:
Chemical Reactions and Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex molecules, primarily through the reduction of its nitro groups to amines.
Reduction to 1,2-Diamino-4,5-dimethoxybenzene
The reduction of the dinitro compound to the corresponding diamine is a critical transformation, as the resulting product is a precursor to various heterocyclic compounds with potential biological activity.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Palladium on charcoal (10% Pd/C)
-
Acetic acid
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound (500 mg, 2.19 mmol) in methanol (10 mL) in a flask.
-
Degas the solution and place it under a nitrogen atmosphere.
-
In a separate vessel, quench a catalytic amount of 10% Pd/C with methanol (1 mL).
-
Transfer the Pd/C suspension in one portion to the solution of the dinitro compound.
-
Add acetic acid (1.5 mL) to the mixture.
-
Place the black mixture under a hydrogen atmosphere (1 atm) and stir at room temperature for 16 hours.
-
Filter the mixture through a pad of Celite and rinse the pad with methanol.
-
Concentrate the filtrate under vacuum at 80 °C to yield the product, 1,2-diamino-4,5-dimethoxybenzene.
Reaction Workflow:
Application as a Precursor in Bioactive Molecule Synthesis
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Safety Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
In case of skin contact, wash immediately with plenty of soap and water.
-
If swallowed, seek immediate medical attention.
Conclusion
This compound is a synthetically important intermediate with well-defined properties and reactivity. Its preparation via the nitration of veratrole and its subsequent reduction to the corresponding diamine provide a gateway to a wide range of heterocyclic compounds of interest to the pharmaceutical and materials science industries. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its applications in the synthesis of novel bioactive molecules is warranted. No specific biological signaling pathways directly involving this compound have been identified in the reviewed literature; its primary role is that of a synthetic precursor.
References
An In-depth Technical Guide to the Physical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene is a yellow crystalline solid organic compound.[1] It is characterized by a benzene (B151609) ring substituted with two adjacent methoxy (B1213986) groups and two adjacent nitro groups. This compound serves as a crucial intermediate in various fields of organic synthesis, including the preparation of pharmaceuticals and dyes.[1] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory setting. This guide provides a detailed overview of the key physical characteristics of this compound, supported by standardized experimental methodologies.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₆ | [2][3] |
| Molecular Weight | 228.16 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 131 - 134 °C | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Sparingly soluble in water | [1] |
| CAS Registry Number | 3395-03-7 | [5] |
Experimental Protocols
The determination of the physical properties of a chemical compound like this compound requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[6][7] The capillary method is a widely used and straightforward technique for this determination.[8]
Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[6][8]
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[9]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a thermometer or temperature probe.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a specific solvent, in this case, water.[11][12]
Principle: An excess amount of the solid is agitated in water for a prolonged period until the solution reaches equilibrium (saturation). The concentration of the dissolved solid in the aqueous phase is then measured.[11]
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a flask.
-
Equilibration: The flask is sealed and placed in a constant temperature bath, typically agitated by a shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., PTFE) or centrifuged to separate the saturated solution from the excess solid.[2]
-
Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2]
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a synthesized organic compound like this compound.
The following diagram illustrates a reductive amination reaction of this compound, a common transformation for this type of compound.
References
- 1. Page loading... [guidechem.com]
- 2. filab.fr [filab.fr]
- 3. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pennwest.edu [pennwest.edu]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Solubility Measurements | USP-NF [uspnf.com]
An In-depth Technical Guide to the Structure Elucidation of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole. This compound serves as a valuable building block in organic synthesis. This document outlines the key analytical data and experimental protocols necessary for its unambiguous identification and characterization.
Compound Identity and Physical Properties
This compound is a yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4,5-Dinitroveratrole | [1] |
| CAS Number | 3395-03-7 | [1] |
| Molecular Formula | C₈H₈N₂O₆ | [1] |
| Molecular Weight | 228.16 g/mol | [2] |
| Melting Point | 131-134 °C | [4][5] |
| Appearance | Pale yellow to yellow crystals or powder | [5] |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound can be unequivocally determined through the combined application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of the molecule, the ¹H and ¹³C NMR spectra are relatively simple and highly informative.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals:
-
A singlet in the aromatic region, corresponding to the two equivalent aromatic protons (H-3 and H-6).
-
A singlet in the upfield region, corresponding to the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals, corresponding to the three sets of equivalent carbon atoms in the molecule:
-
One signal for the two equivalent aromatic carbons bearing a hydrogen atom (C-3 and C-6).
-
One signal for the two equivalent aromatic carbons attached to the methoxy groups (C-1 and C-2).
-
One signal for the two equivalent aromatic carbons attached to the nitro groups (C-4 and C-5).
-
One signal for the two equivalent methoxy carbons (-OCH₃).
Note: Specific, experimentally obtained high-resolution ¹H and ¹³C NMR data with chemical shifts, multiplicities, and coupling constants were not available in the public domain at the time of this compilation.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule. The key absorption bands for this compound are summarized below. The data is available on the NIST WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
| ~2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1270 | Strong | Aryl-O stretch (asymmetric) |
| ~1020 | Strong | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z ratio of approximately 228. The NIST WebBook provides access to the mass spectrum of this compound.[6]
| m/z | Interpretation |
| 228 | Molecular ion [M]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct nitration of 1,2-dimethoxybenzene (B1683551) (veratrole).
Reaction Scheme:
Caption: Synthesis of this compound via nitration of veratrole.
Detailed Protocol:
A detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly available in the public domain. The following is a generalized procedure based on the nitration of similar aromatic compounds.
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.
-
Nitration Reaction: Dissolve 1,2-dimethoxybenzene (veratrole) in a suitable solvent (e.g., glacial acetic acid). Slowly add the pre-cooled nitrating mixture to the veratrole solution while maintaining a low temperature (typically 0-10 °C) with an ice bath and vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water. A solid precipitate of this compound should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization Techniques
-
NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or ATR technique.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) to determine the molecular weight and fragmentation pattern.
-
Melting Point Determination: Measure the melting point of the purified, dry solid using a calibrated melting point apparatus.
Logical Workflow for Structure Elucidation
The logical process for elucidating the structure of this compound is outlined in the following workflow diagram.
Caption: Workflow for the synthesis and structure elucidation of the target compound.
This guide provides a foundational understanding of the key data and methodologies required for the comprehensive structure elucidation of this compound. For further research and development, it is recommended to acquire high-resolution NMR data and optimize the provided synthesis protocol.
References
In-depth Technical Guide on the Solubility of 1,2-Dimethoxy-4,5-dinitrobenzene in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the solubility of 1,2-Dimethoxy-4,5-dinitrobenzene in organic solvents, based on currently available scientific literature.
Most sources describe the compound as a yellow crystalline solid and note that it is sparingly soluble or insoluble in water.[1][2] However, for organic solvents, which are critical for its use in synthesis and other applications, precise solubility values (e.g., in g/L or mol/L at specified temperatures) are not provided in the reviewed literature.
One specific experimental protocol was identified that provides a single data point regarding its solubility in methanol (B129727). This protocol details the use of this compound as a starting material in a chemical reaction.
Quantitative Solubility Data
The following table summarizes the limited quantitative solubility information extracted from the available literature.
| Solvent | Temperature | Solubility |
| Methanol (MeOH) | Room Temperature | ≥ 50 g/L |
Note: This value is derived from a single experimental procedure and represents a concentration at which the compound was successfully dissolved, not necessarily its saturation point.
Experimental Protocol for Dissolution in Methanol
The following methodology is extracted from a synthesis procedure where this compound was used as a reactant.[1]
Objective: To dissolve this compound in methanol for a subsequent chemical reaction.
Materials:
-
This compound (500 mg)
-
Methanol (MeOH) (10 mL)
-
Nitrogen (N₂) gas supply
-
Standard laboratory glassware
Procedure:
-
A solution of this compound (500 mg, 2.19 mmol) in MeOH (10 mL) was prepared.[1]
-
The solution was degassed and placed under a nitrogen atmosphere.[1]
-
The mixture was stirred at room temperature.[1]
This procedure indicates that this compound is soluble in methanol at a concentration of 50 g/L at room temperature.
Experimental Workflow
The following diagram illustrates the workflow for the dissolution of this compound in methanol as described in the experimental protocol.
Despite a thorough search, there is a notable absence of comprehensive, quantitative data on the solubility of this compound in common organic solvents. The information is limited to qualitative statements and a single, procedurally derived data point for methanol. For researchers and professionals in drug development, this knowledge gap necessitates that solubility be determined empirically for any new solvent system being considered for this compound. The provided experimental protocol for methanol can serve as a starting point for such investigations.
References
Spectroscopic Analysis of 1,2-Dimethoxy-4,5-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The quantitative spectroscopic data for 1,2-Dimethoxy-4,5-dinitrobenzene is summarized in the tables below.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragments. The data presented here is compiled from the NIST WebBook and PubChem databases.[1][3][4]
| m/z | Relative Intensity | Assignment |
| 228 | Major Peak | [M]⁺ (Molecular Ion) |
| 136 | High | [M - NO₂ - OCH₃]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 50 | Low | C₄H₂⁺ |
| 30 | Low | NO⁺ |
Infrared (IR) Spectroscopy Data
The following table details the significant absorption bands observed in the FTIR spectrum of this compound, as analyzed from the spectrum available on the NIST WebBook.[3] The assignments are based on characteristic vibrational frequencies for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch (Methoxy) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1270 | Strong | Aryl Ether C-O Stretch |
| ~1020 | Medium | Aliphatic Ether C-O Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the latest literature review, specific experimental ¹H and ¹³C NMR data for this compound has not been published. However, based on the molecular structure, the following signals can be predicted:
-
¹H NMR: Two types of proton signals are expected. A singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy (B1213986) groups. The aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the nitro groups. The methoxy protons would be expected in the upfield region (δ 3.5-4.0 ppm).
-
¹³C NMR: Four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum. Two signals for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons with the nitro groups), and one signal for the carbons of the methoxy groups. The carbon atoms attached to the nitro groups would be the most deshielded.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid aromatic nitro compound.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and instrument setup.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
This section describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for obtaining an IR spectrum of a solid sample.
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum.
-
Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of an aromatic compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min) to ensure separation of components.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Detector: An electron multiplier is typically used.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a known compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Versatile Building Block: A Technical Guide to 1,2-Dimethoxy-4,5-dinitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole, is a highly functionalized aromatic compound that serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups and two electron-withdrawing nitro groups on a benzene (B151609) ring, imparts a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, with a focus on its role in the preparation of valuable scaffolds for medicinal chemistry and materials science. We will delve into its key reactions, provide detailed experimental protocols, and present quantitative data to facilitate its use in the laboratory.
Physical and Chemical Properties
This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3395-03-7 | [2][3] |
| Molecular Formula | C₈H₈N₂O₆ | [1][3] |
| Molecular Weight | 228.16 g/mol | [4] |
| Melting Point | 131-134 °C | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
Core Synthetic Transformations
The synthetic utility of this compound primarily revolves around the chemical transformations of its nitro groups and its susceptibility to nucleophilic aromatic substitution.
Reduction of Nitro Groups to Form 1,2-Diamino-4,5-dimethoxybenzene
The reduction of the two nitro groups to form 1,2-diamino-4,5-dimethoxybenzene is a cornerstone transformation, as this diamine is a versatile precursor for the synthesis of various heterocyclic systems, most notably quinoxalines and benzimidazoles.
Two common and effective methods for this reduction are catalytic hydrogenation and reduction using tin(II) chloride in acidic media.
Experimental Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method offers a clean and efficient route to the desired diamine.
-
Reaction Scheme:
Reduction of this compound to 1,2-Diamino-4,5-dimethoxybenzene. -
Procedure:
-
Dissolve this compound (5 g, 21.9 mmol) in methanol (147 ml).[5]
-
Add 10% Pd/C catalyst (639 mg) to the solution.[5]
-
Stir the reaction mixture for 6 hours at room temperature under a hydrogen atmosphere (e.g., using a balloon).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the catalyst by filtration through a pad of celite or diatomaceous earth.[5]
-
Concentrate the filtrate under reduced pressure to yield 4,5-dimethoxy-1,2-phenylenediamine. The product is often obtained in high purity and can be used directly in the next step without further purification.[5]
-
Experimental Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This classical method is a reliable alternative to catalytic hydrogenation.
-
Reaction Scheme:
SnCl₂ Reduction of this compound. -
Procedure (Adapted from a general protocol):
-
In a round-bottom flask, suspend this compound (1.0 eq) in concentrated hydrochloric acid.[6]
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise with stirring. The addition may be exothermic, so it is advisable to cool the flask in an ice bath.[6]
-
After the addition is complete, heat the reaction mixture to reflux with vigorous stirring.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is basic (>8), while keeping the flask in an ice bath.[6] A precipitate of tin salts will form.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Spectroscopic Data for 1,2-Diamino-4,5-dimethoxybenzene:
-
¹H NMR (DMSO-d₆): The ¹H NMR spectrum of 1,2-diamino-4,5-dimethoxybenzene in DMSO-d₆ shows characteristic signals for the aromatic protons and the methoxy groups.[7]
Synthesis of Quinoxaline (B1680401) Derivatives
1,2-Diamino-4,5-dimethoxybenzene is an excellent precursor for the synthesis of 6,7-dimethoxyquinoxaline (B1596642) derivatives. These compounds are important scaffolds in medicinal chemistry, with some exhibiting potent biological activities. The synthesis is typically achieved through the condensation of the diamine with a 1,2-dicarbonyl compound.
Experimental Protocol 3: General Synthesis of 6,7-Dimethoxyquinoxalines
-
Reaction Scheme:
General synthesis of 6,7-dimethoxyquinoxalines. -
Procedure (General):
-
Dissolve 1,2-diamino-4,5-dimethoxybenzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data for Representative Quinoxaline Derivatives:
| 1,2-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzil | 2,3-Diphenyl-6,7-dimethoxyquinoxaline | 90 | 193-195 | |
| 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)-6,7-dimethoxyquinoxaline | 90 | - | |
| 4,4'-Dimethylbenzil | 2,3-Bis(4-methylphenyl)-6,7-dimethoxyquinoxaline | 92 | - | |
| Anisil | 2,3-Bis(4-methoxyphenyl)-6,7-dimethoxyquinoxaline | 87 | - |
Nucleophilic Aromatic Substitution (SNAr)
Representative Experimental Protocol 4: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Scheme:
Representative SNAr reaction of this compound. -
Procedure (Inferred from related compounds):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add the amine nucleophile (e.g., piperidine, pyrrolidine) (2.0-4.0 eq).[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Quantitative Data for SNAr Reactions of a Structurally Similar Compound (1,4-dimethoxy-2,5-dinitrobenzene):
| Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 | Reflux, 2 h | [8] |
| Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82 | Reflux, 2 h | [8] |
Applications in Drug Development and Materials Science
The derivatives of this compound have found significant applications in various fields:
-
Medicinal Chemistry: Quinoxaline scaffolds derived from this building block are present in a number of biologically active compounds, including anticancer and antimicrobial agents.[9] For instance, 6,7-dimethoxyquinazoline (B1622564) derivatives have been investigated as potent c-Met inhibitors for cancer therapy.[10][11]
-
Materials Science: The extended π-systems of quinoxaline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their photophysical properties can be tuned by modifying the substituents on the quinoxaline core.[12][13]
-
Fluorescent Probes: The reaction of 1,2-diamino-4,5-dimethoxybenzene with aldehydes and ketones produces highly fluorescent benzimidazole (B57391) derivatives. This property is utilized in analytical chemistry for the sensitive detection of these carbonyl compounds.[14]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its facile conversion to 1,2-diamino-4,5-dimethoxybenzene opens up a rich area of heterocyclic chemistry, particularly in the synthesis of quinoxalines. The electron-deficient nature of the aromatic ring also allows for nucleophilic aromatic substitution reactions. The derivatives of this compound have demonstrated significant potential in drug discovery and materials science, making it a key tool for researchers and scientists in these fields. This guide has provided a comprehensive overview of its core synthetic transformations, complete with detailed experimental protocols and quantitative data, to empower its effective utilization in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [webbook.nist.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. 1,2-DIAMINO-4,5-DIMETHOXYBENZENE | 27841-33-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. caymanchem.com [caymanchem.com]
The Mechanism of Action of 1,2-Dimethoxy-4,5-dinitrobenzene Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives represent a class of chemical compounds with emerging biological significance. While comprehensive research into their precise mechanisms of action is still developing, current evidence points towards activities including HDAC inhibition, induction of the Nrf2 pathway, and potential applications as pesticides and chemical synthesis intermediates. This guide synthesizes the available technical information regarding the bioactivity of these compounds, focusing on their known molecular interactions and providing a foundation for future research and development.
Introduction
This compound, also known as 4,5-dinitroveratrole, is an aromatic compound characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and two nitro groups.[1][2] Its derivatives are being explored for various applications, from agricultural to potential therapeutic uses. Understanding the molecular mechanisms underpinning the activity of these compounds is crucial for their development and safe application. This document provides an in-depth look at the current understanding of their mechanism of action, supported by available data and experimental context.
Core Mechanisms of Action
While the broader class of dinitrobenzene compounds is known for its toxicological effects, including hematotoxicity and reproductive toxicity primarily through metabolic activation, specific derivatives of this compound are being investigated for more targeted biological activities.[3][4]
HDAC Inhibition and Nrf2 Pathway Activation
Preliminary studies suggest that this compound can act as an inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the acetylation of histones and other proteins, altering chromatin structure and transcription.
Furthermore, this compound has been shown to induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The induction of the Nrf2 pathway suggests a potential role for this compound derivatives in cellular defense against oxidative stress.
Signaling Pathway: Nrf2 Activation by this compound Derivative
Caption: Proposed Nrf2 activation by a this compound derivative.
Pesticidal Activity
This compound has been utilized as a pesticide, including in some insecticides and herbicides.[1] The mechanism in this context is broadly described as the disruption of essential physiological processes in the target pests, leading to growth inhibition or death.[1] The specific molecular targets within the pests have not been extensively detailed in the available literature.
Toxicological Profile
It is important to handle this compound and its derivatives with care due to their potential toxicity. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][6]
The broader class of dinitrobenzenes is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[3] While specific data for the 1,2-dimethoxy-4,5-dinitro derivative is sparse, this is a known risk for related compounds.
Experimental Protocols
Detailed experimental protocols for the mechanism of action of this compound derivatives are not widely published. However, based on the reported activities, standard assays would be employed to investigate their effects.
HDAC Inhibition Assay
-
Principle: A fluorometric or colorimetric assay is used to measure the activity of HDAC enzymes in the presence and absence of the test compound.
-
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorescently labeled acetylated peptide substrate.
-
The test compound (a this compound derivative) is added at varying concentrations.
-
A developer solution is added that produces a fluorescent signal only from the deacetylated substrate.
-
The fluorescence is measured using a plate reader.
-
The IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the HDAC activity.
-
Nrf2 Nuclear Translocation Assay
-
Principle: Immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions is used to quantify the movement of Nrf2 from the cytoplasm to the nucleus.
-
Methodology (Immunofluorescence):
-
Cells (e.g., HepG2) are cultured on coverslips and treated with the test compound for a specified time.
-
Cells are fixed, permeabilized, and blocked.
-
Cells are incubated with a primary antibody specific to Nrf2, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are captured using a fluorescence microscope, and the nuclear localization of Nrf2 is quantified.
-
Experimental Workflow: Nrf2 Nuclear Translocation Assay
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of m-dinitrobenzene and m-nitrosonitrobenzene toxicity in rat Sertoli--germ cell cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound -2g | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Safety and Handling of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-Dimethoxy-4,5-dinitrobenzene (CAS No. 3395-03-7), a chemical intermediate utilized in various organic syntheses, including the preparation of pharmaceuticals and dyes.[1][2] Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is critical for all personnel working with this compound.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] It is sparingly soluble in water.[1] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₆ | [3] |
| Molecular Weight | 228.16 g/mol | [2] |
| Appearance | Yellow Powder/Crystalline Solid | [1] |
| Melting Point | 131-134 °C | [4] |
| Boiling Point | 410.4 °C at 760 mmHg | |
| Density | 1.416 g/cm³ | |
| Flash Point | 205.7 °C | |
| Vapor Pressure | 1.43E-06 mmHg at 25°C | |
| Solubility | Sparingly soluble in water | [1] |
Toxicological Data and Hazard Information
GHS Hazard Classification: [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Safe Handling and Experimental Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following should be considered standard for any work with this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[5]
General Handling Protocol
The following workflow is recommended for handling this compound in a laboratory setting.
Example Experimental Protocol: Reduction of this compound
The following is an example of a synthetic procedure involving this compound. This protocol should be adapted to specific laboratory conditions and safety guidelines.
Reaction: Reduction of the nitro groups.
Materials:
-
This compound
-
Methanol (MeOH)
-
Palladium on charcoal (10%)
-
Acetic acid
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A solution of this compound (500 mg, 2.19 mmol) in MeOH (10 mL) was degassed and put under a N₂ atmosphere.
-
A catalytic amount of Pd on charcoal (10%) was quenched with MeOH (1 mL) and transferred as a suspension in MeOH into the solution.
-
Acetic acid (1.5 mL) was added, and the mixture was placed under a H₂ atmosphere (1 atm).
-
The reaction was stirred at room temperature for 16 hours.
-
The mixture was filtered through a celite pad and rinsed with MeOH.
-
The filtrate was concentrated in vacuo.
Reactivity and Incompatibilities
-
Stability: Stable under normal conditions.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: None under normal use conditions.[5]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[5]
Emergency Procedures
| Situation | Procedure |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5] |
| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] |
| Spills | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. Avoid dust formation.[5] |
Biological Activity and Potential Applications
Preliminary research suggests that this compound may have applications as a fluorescent probe for studying DNA response elements.[8] It has also been reported to exhibit histone deacetylase (HDAC) inhibitory activity and to induce the nuclear translocation of Nrf2 in wild-type mice.[8] Further research is needed to fully elucidate these properties and their potential applications in drug development. The nitroaromatic structure suggests that its biological activity could be influenced by two competing pathways: detoxification via GST-mediated conjugation and bioactivation through the reduction of its nitro groups to reactive intermediates.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment before use. Always adhere to your institution's specific safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 96% | Fisher Scientific [fishersci.ca]
- 8. This compound -2g | Viral Vector Analytical Development [viral-vector-analytical-development.com]
An In-depth Technical Guide to the Discovery and History of 4,5-Dinitroveratrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 4,5-Dinitroveratrole (1,2-dimethoxy-4,5-dinitrobenzene). It details the primary synthetic route via the nitration of veratrole and presents a detailed experimental protocol. The document also explores the compound's physicochemical properties, supported by a consolidated table of quantitative data. Furthermore, this guide discusses the potential biological significance of 4,5-Dinitroveratrole, particularly in the context of histone deacetylase (HDAC) inhibition and the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. Diagrams for the synthetic workflow and the proposed biological pathway are provided to facilitate a deeper understanding of the compound's chemistry and potential therapeutic relevance.
Introduction
4,5-Dinitroveratrole, systematically named this compound, is a nitroaromatic compound that has garnered interest as a versatile chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and two nitro groups, makes it a subject of study in organic synthesis and potentially in medicinal chemistry. This guide aims to provide a detailed account of its discovery, historical synthesis, and to shed light on its potential biological activities that may be of interest to drug development professionals.
Discovery and Historical Synthesis
One of the key reagents used in nitration reactions, acetyl nitrate (B79036), was first prepared in 1907 by Amé Pictet and E. Khotynsky.[2] They synthesized it from acetic anhydride (B1165640) and dinitrogen pentoxide.[2] This reagent, often generated in situ, provides a controlled method for nitration.
The synthesis of 4,5-Dinitroveratrole is achieved by the direct nitration of veratrole using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride.[1][3] The two electron-donating methoxy groups on the veratrole ring direct the electrophilic substitution to the ortho and para positions. In the case of veratrole, the 4 and 5 positions are activated, leading to the formation of the dinitro derivative.
Physicochemical Properties
4,5-Dinitroveratrole is a yellow crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O₆ | [4][5] |
| Molecular Weight | 228.16 g/mol | [4][5] |
| CAS Number | 3395-03-7 | [4][5] |
| IUPAC Name | This compound | [5] |
| Melting Point | 131-134 °C | [6] |
| Boiling Point | 410.4 °C at 760 mmHg | [6] |
| Density | 1.416 g/cm³ | [6] |
| Appearance | Yellow Powder | [6] |
Experimental Protocols
Synthesis of 4,5-Dinitroveratrole via Nitration of Veratrole
This protocol describes the synthesis of 4,5-Dinitroveratrole from veratrole using a mixture of fuming nitric acid and acetic anhydride.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Fuming nitric acid (~90%)
-
Acetic anhydride
-
Ice
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve veratrole in acetic anhydride.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add fuming nitric acid to the cooled solution via a dropping funnel, ensuring the temperature is maintained below 10 °C. The addition of a catalytic amount of sulfuric acid can also be employed.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete dinitration.
-
Pour the reaction mixture over crushed ice to precipitate the crude 4,5-Dinitroveratrole.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain yellow crystals of 4,5-Dinitroveratrole.
Safety Precautions:
-
Fuming nitric acid and acetic anhydride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Characterization
The synthesized 4,5-Dinitroveratrole can be characterized using various spectroscopic techniques to confirm its structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4,5-Dinitroveratrole is available in the NIST Chemistry WebBook and can be used for comparison.[8]
-
Mass Spectrometry (MS): The mass spectrum (electron ionization) can also be found in the NIST Chemistry WebBook, which will show the molecular ion peak corresponding to its molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be performed to confirm the chemical structure.
Potential Biological Activity: HDAC Inhibition and Nrf2 Pathway Activation
While direct studies on the biological activity of 4,5-Dinitroveratrole are limited, the broader class of nitroaromatic compounds and related structures have been investigated for various biological effects. A particularly interesting area of research is the interplay between histone deacetylase (HDAC) inhibition and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[3] Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for proteasomal degradation.[3] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[3]
Several studies have demonstrated that inhibition of HDACs can lead to the activation of the Nrf2 pathway.[3][9][10] HDAC inhibitors can reduce the expression of Keap1, leading to Nrf2 stabilization and nuclear translocation.[3] This, in turn, upregulates downstream antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3]
Given that some nitro compounds have been shown to possess biological activity, it is plausible that 4,5-Dinitroveratrole could act as an HDAC inhibitor, thereby activating the Nrf2 signaling pathway. This hypothesis, however, requires direct experimental validation.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which an HDAC inhibitor could activate the Nrf2 pathway.
Caption: Proposed HDACi-mediated Nrf2 activation pathway.
Experimental Workflow for Biological Activity Assessment
The following diagram outlines a potential experimental workflow to investigate the effect of 4,5-Dinitroveratrole on the HDAC/Nrf2 pathway.
Caption: Experimental workflow for biological activity assessment.
Conclusion
4,5-Dinitroveratrole is a readily synthesized nitroaromatic compound with a history rooted in classical organic chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and a potential avenue for biological investigation. The proposed link to the HDAC/Nrf2 signaling pathway offers an exciting direction for future research, particularly in the context of developing novel therapeutic agents for diseases associated with oxidative stress. The experimental protocols and workflows presented herein serve as a valuable resource for researchers aiming to explore the full potential of this intriguing molecule. Further studies are warranted to definitively establish the biological activity of 4,5-Dinitroveratrole and to explore its structure-activity relationships.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibition activates transcription factor Nrf2 and protects against cerebral ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and-Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decreased histone deacetylase 2 impairs Nrf2 activation by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene, also known as 4,5-dinitroveratrole, is a highly activated aromatic compound that serves as a versatile precursor in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries.[1] The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring significantly activates it towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block for the synthesis of complex molecules, including heterocyclic compounds like benzimidazoles, which are known for their diverse biological activities.[2][3]
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution reactions of this compound, including detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways.
Key Applications
The primary applications of this compound in organic synthesis revolve around two main types of transformations:
-
Nucleophilic Aromatic Substitution of a Nitro Group: The highly electron-deficient aromatic ring allows for the direct displacement of one of the nitro groups by a variety of nucleophiles. This provides a direct route to substituted dimethoxynitrobenzene (B8025996) derivatives.
-
Reduction of Nitro Groups and Subsequent Cyclization: The two nitro groups can be readily reduced to form 4,5-diamino-1,2-dimethoxybenzene. This ortho-diamine is a key intermediate for the synthesis of 5,6-dimethoxybenzimidazole (B1297684) derivatives through condensation with aldehydes or other carbonyl compounds.[4][5] Benzimidazole (B57391) scaffolds are prevalent in many pharmaceutical agents.[3]
Data Presentation
Table 1: Nucleophilic Aromatic Substitution of a Nitro Group (Analogous Systems)
While specific examples for direct SNAr on this compound are not extensively reported, the following data for analogous dinitrobenzene systems illustrate the expected reactivity and yields.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | 1,4-dimethoxy-2,5-dinitrobenzene | Neat | Reflux | 2 | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76 |
| Pyrrolidine | 1,4-dimethoxy-2,5-dinitrobenzene | Neat | Reflux | 2 | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82 |
| Aniline | 4-chloro-3,5-dinitrobenzotrifluoride | Methanol (B129727) | Room Temp | 0.5-0.75 | N-(2,6-dinitro-4-trifluoromethylphenyl)aniline | - |
Data from analogous systems are provided to indicate the general feasibility and conditions for SNAr reactions on dinitrobenzene derivatives.[1][6]
Table 2: Synthesis of 2-Substituted-5,6-dimethoxybenzimidazoles
This table summarizes the typical yields for the synthesis of benzimidazoles from the diamino derivative of this compound and various aldehydes.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | Sodium metabisulfite (B1197395) | Ethanol (B145695) | Room Temp | 2-3 h | 5,6-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | 79.4 |
| Benzaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 80-90 | 2 h | 2-phenyl-5,6-dimethoxy-1H-benzimidazole | High |
| 4-Nitrobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temp | 3 h | 2-(4-nitrophenyl)-5,6-dimethoxy-1H-benzimidazole | 90 |
Yields are based on the reaction of the corresponding diamine with the aldehyde.[4][7]
Experimental Protocols
Protocol 1: Reduction of this compound to 4,5-Diamino-1,2-dimethoxybenzene
This protocol describes the reduction of the nitro groups, a crucial first step for the synthesis of benzimidazole derivatives.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on charcoal (Pd/C)
-
Acetic acid
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware (round-bottom flask, filtration apparatus)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 500 mg, 2.19 mmol) in methanol (10 mL).
-
Degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.
-
In a separate small vial, quench a catalytic amount of 10% Pd/C with a small amount of methanol.
-
Under a positive pressure of inert gas, add the Pd/C slurry to the solution of the starting material.
-
Add acetic acid (1.5 mL) to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).
-
Stir the black suspension vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-1,2-dimethoxybenzene. The product may contain residual acetic acid.
Protocol 2: Synthesis of 2-Substituted-5,6-dimethoxybenzimidazoles via Condensation with Aldehydes
This protocol outlines a general and efficient method for the synthesis of benzimidazole derivatives from the diamine obtained in Protocol 1.[4][5]
Materials:
-
4,5-Diamino-1,2-dimethoxybenzene (from Protocol 1)
-
Substituted aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4,5-diamino-1,2-dimethoxybenzene (1 equivalent), a substituted aldehyde (1 equivalent), and sodium metabisulfite (2 equivalents).[5]
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature for 2-3 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Wash the resulting solid product with water and then with n-hexane.
-
Dry the purified product under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the synthesis of benzimidazoles.
References
- 1. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing a dimethoxy-substituted benzene (B151609) ring. This structural motif is found in numerous biologically active molecules and pharmaceuticals. The primary synthetic utility of this compound lies in its reduction to the corresponding diamine, 4,5-dimethoxy-1,2-phenylenediamine, a key precursor for the construction of quinoxalines, benzimidazoles, and phenazines. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocyclic compounds starting from this compound.
Core Synthetic Pathway
The synthesis of heterocyclic compounds from this compound is a two-step process. The initial and crucial step is the reduction of the two nitro groups to form 4,5-dimethoxy-1,2-phenylenediamine. This intermediate is then subjected to cyclocondensation reactions with appropriate reagents to yield the desired heterocyclic core.
Caption: Overall synthetic strategy.
Step 1: Synthesis of 4,5-Dimethoxy-1,2-phenylenediamine
The reduction of this compound to 4,5-dimethoxy-1,2-phenylenediamine is a high-yielding and clean reaction, typically achieved through catalytic hydrogenation.
Experimental Protocol
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4,5-dimethoxy-1,2-phenylenediamine. The product is often of sufficient purity for the subsequent steps, but can be further purified by recrystallization if necessary.
| Parameter | Value |
| Typical Scale | 1-10 g |
| Solvent | Methanol |
| Catalyst | 10% Pd/C |
| Temperature | Room Temperature |
| Pressure | 1-4 atm H₂ |
| Reaction Time | 2-16 hours |
| Typical Yield | >95% |
Application 1: Synthesis of 6,7-Dimethoxyquinoxalines
Quinoxalines are synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is generally high-yielding and can be performed under mild conditions.
Caption: Workflow for quinoxaline (B1680401) synthesis.
Experimental Protocols
Protocol 1A: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Benzil
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add benzil (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
Protocol 1B: Synthesis of 2,3,6,7-Tetramethylquinoxaline
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
2,3-Butanedione (B143835) (Diacetyl)
-
Ethanol
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add 2,3-butanedione (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
The product will precipitate. Collect the solid by filtration.
-
Wash with cold ethanol and dry.
Quantitative Data for Quinoxaline Synthesis
| Product | Dicarbonyl Compound | Solvent | Temperature | Time | Yield |
| 6,7-Dimethoxy-2,3-diphenylquinoxaline | Benzil | Ethanol | Reflux | 1-2 h | >90% |
| 2,3,6,7-Tetramethylquinoxaline | 2,3-Butanedione | Ethanol | Room Temp. | 0.5-1 h | >95% |
| 6,7-Dimethoxyquinoxaline | Glyoxal | Ethanol | Room Temp. | 1-2 h | ~85% |
Application 2: Synthesis of 5,6-Dimethoxybenzimidazoles
Benzimidazoles are typically synthesized by the condensation of 1,2-diamines with aldehydes or carboxylic acids (or their derivatives). The reaction with aldehydes is often followed by an in-situ oxidation.
Caption: Workflow for benzimidazole (B57391) synthesis.
Experimental Protocols
Protocol 2A: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazoles from Aldehydes
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in DMF.
-
Add a catalytic amount of p-TsOH (10-20 mol%).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, allowing for aerial oxidation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification.
Protocol 2B: Synthesis of 2-Alkyl-5,6-dimethoxybenzimidazoles from Carboxylic Acids
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Aliphatic carboxylic acid (e.g., acetic acid)
-
4M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, mix 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and the carboxylic acid (excess, can act as solvent).
-
Add a few drops of 4M HCl.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
Quantitative Data for Benzimidazole Synthesis
| Product | Reagent | Catalyst/Conditions | Temperature | Time | Yield |
| 5,6-Dimethoxy-2-phenylbenzimidazole | Benzaldehyde | p-TsOH in DMF | 80-100 °C | 2-4 h | ~85-95% |
| 2-(4-Chlorophenyl)-5,6-dimethoxybenzimidazole | 4-Chlorobenzaldehyde | p-TsOH in DMF | 80-100 °C | 2-4 h | ~80-90% |
| 2-Methyl-5,6-dimethoxybenzimidazole | Acetic Acid | 4M HCl | Reflux | 2-4 h | ~80-90% |
Application 3: Synthesis of 2,3-Dimethoxyphenazines
Phenazines are formed by the condensation of 1,2-diamines with 1,2-quinones or catechols. The reaction with catechols often requires an oxidizing agent.
Experimental Protocol
Protocol 3A: Synthesis of 2,3-Dimethoxyphenazine from Catechol
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Catechol
-
An oxidizing agent (e.g., air, nitrobenzene)
-
High-boiling solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
In a flask equipped with a reflux condenser and an air inlet, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and catechol (1.0 eq) in a high-boiling solvent like DMSO.
-
Heat the mixture to a high temperature (140-180 °C) and bubble air through the solution.
-
Maintain the reaction for several hours until completion (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Phenazine (B1670421) Synthesis
| Product | Reagent | Conditions | Temperature | Time | Yield |
| 2,3-Dimethoxyphenazine | Catechol | Air oxidation in DMSO | 140-180 °C | 4-8 h | Moderate to Good |
| 2,3-Dimethoxyphenazine | 1,2-Benzoquinone | Ethanol | Room Temp. | 1-2 h | Good to Excellent |
Note: Yields for phenazine synthesis can be variable and are highly dependent on the specific reaction conditions and oxidizing agent used. The reaction with pre-formed 1,2-quinones is generally faster and higher yielding.
Safety Information
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reduction step involving hydrogen gas and a palladium catalyst should be performed in a well-ventilated fume hood with appropriate safety precautions for handling flammable gases and pyrophoric catalysts.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Demethylation of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the demethylation of 1,2-dimethoxy-4,5-dinitrobenzene to yield 4,5-dinitrocatechol (B1339890), a potentially valuable intermediate in pharmaceutical synthesis. The primary method described utilizes boron tribromide (BBr₃), a highly effective reagent for the cleavage of aryl methyl ethers.[1][2][3] An alternative protocol using hydrobromic acid (HBr) is also presented. This guide includes comprehensive experimental procedures, a summary of reaction conditions, and a visual representation of the workflow to ensure reproducible and efficient synthesis.
Introduction
Aryl methyl ether demethylation is a crucial transformation in organic synthesis, particularly in the modification of natural products and the synthesis of pharmaceutical intermediates. The target compound, 4,5-dinitrocatechol, possesses a catechol moiety that is a common feature in various biologically active molecules. The starting material, this compound, is a readily available precursor.[4] The protocols detailed below offer reliable methods for achieving this conversion. Boron tribromide is a powerful Lewis acid that readily cleaves aryl methyl ethers, often under mild conditions.[1][2] Hydrobromic acid is a classic and cost-effective reagent for this transformation, though it may require harsher reaction conditions.[5][6][7][8]
Data Presentation
The following table summarizes common reagents and conditions for the demethylation of aryl methyl ethers, which are applicable to the conversion of this compound.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 to room temp. | 1 - 24 hours | 77 - 95 | [3][9] |
| Hydrobromic Acid (HBr) | Acetic Acid or neat | Reflux (115-125) | 6 - 19 hours | 78 - 94 | [8] |
| Ethanethiol/AlCl₃ | Dichloromethane (DCM) | Room temp. | 1 - 3 hours | up to 98 | [8] |
| Iodocyclohexane | DMF | 100 | 24 hours | Not specified | [8] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from established procedures for aryl methyl ether cleavage using boron tribromide.[3][9]
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Addition funnel
-
Ice bath and/or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1M solution of boron tribromide in DCM (2.2 equivalents) to the cooled solution via an addition funnel over 15-30 minutes. Ensure the temperature remains below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding methanol dropwise to neutralize the excess BBr₃.
-
Work-up: Add water to the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4,5-dinitrocatechol.
Protocol 2: Demethylation using Hydrobromic Acid (HBr)
This protocol is based on general procedures for aryl ether cleavage with HBr.[8]
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid (optional)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Ethyl acetate (B1210297) or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and 48% aqueous hydrobromic acid (excess, e.g., 5-10 equivalents). Acetic acid can be used as a co-solvent if needed.
-
Heating: Heat the mixture to reflux (approximately 115-125 °C) and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a 2M NaOH solution until the pH is basic.
-
Acidification and Extraction: Acidify the aqueous solution with 2M HCl to protonate the catechol. Extract the product with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 4,5-dinitrocatechol by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the demethylation of this compound using BBr₃.
Safety Precautions
-
Boron tribromide is a corrosive and toxic substance that reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always perform reactions under an inert atmosphere when using anhydrous reagents like BBr₃.
References
- 1. Boron tribromide - Wikipedia [en.wikipedia.org]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 1,2-Dimethoxy-4,5-dinitrobenzene as a Fluorescent Probe for DNA Analysis
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene is a fluorescent chemical compound.[1][2][3] Structurally, it is a derivative of benzene (B151609) with two methoxy (B1213986) groups and two nitro groups attached. While the compound is noted for its fluorescence and has been suggested as a potential probe for studying DNA response elements, detailed applications and specific protocols for its use in direct DNA analysis are not extensively documented in publicly available scientific literature.[1] This document aims to provide a foundational understanding of its potential application based on the known properties of similar nitroaromatic compounds and general principles of fluorescent DNA probes. The provided protocols are theoretical and should be adapted and optimized by researchers.
Principle of Operation
The potential utility of this compound as a DNA probe likely stems from the fluorescent nature of its aromatic structure and the presence of electron-withdrawing nitro groups. Nitroaromatic compounds are known to act as fluorescence quenchers.[4][5] The interaction between a fluorescent molecule and DNA can occur through several mechanisms, including intercalation (insertion between base pairs), groove binding, or electrostatic interactions. Such interactions can lead to a change in the fluorescent properties of the probe, such as quenching (decrease in intensity) or enhancement (increase in intensity) of its fluorescence signal. This change in fluorescence upon binding to DNA can be measured and correlated with the concentration or presence of DNA.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₆ | [2][3] |
| Molecular Weight | 228.16 g/mol | [2] |
| Appearance | Yellow crystalline solid | [3] |
| CAS Number | 3395-03-7 | [2][3] |
Postulated Signaling Pathway
The interaction of this compound with DNA is hypothesized to follow a fluorescence quenching mechanism upon binding. The planar aromatic ring of the molecule may intercalate between the base pairs of the DNA double helix. This close proximity to the electron-rich DNA bases could facilitate electron transfer, leading to quenching of the probe's fluorescence.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for researchers. Optimization of concentrations, incubation times, and buffer conditions will be necessary.
Protocol 1: In Vitro DNA Titration Assay
Objective: To determine the interaction and binding affinity of this compound with double-stranded DNA (dsDNA) in solution.
Materials:
-
This compound
-
Stock solution of dsDNA (e.g., calf thymus DNA) of known concentration
-
Appropriate buffer (e.g., Tris-HCl with NaCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions with a fixed concentration of the probe and varying concentrations of dsDNA in the chosen buffer.
-
Incubate the solutions at a constant temperature for a set period to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be determined from the absorbance spectrum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of DNA concentration.
-
Analyze the data using appropriate binding models (e.g., Stern-Volmer equation for quenching) to determine the binding constant.
Protocol 2: Cellular Staining for DNA Visualization (Hypothetical)
Objective: To assess the potential of this compound for staining DNA in fixed cells.
Materials:
-
Cell culture of interest (e.g., HeLa cells)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution of this compound
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the staining solution of this compound for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
Experimental Workflow Diagram
Data Presentation
As no specific quantitative data is available in the searched literature for the interaction of this compound with DNA, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.
Table 2: Hypothetical Fluorescence Titration Data
| [DNA] (µM) | Fluorescence Intensity (a.u.) | F₀/F |
| 0 | Value | 1.0 |
| 10 | Value | Value |
| 20 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
F₀ is the fluorescence intensity of the probe in the absence of DNA, and F is the fluorescence intensity in the presence of DNA.
Conclusion and Future Directions
This compound presents theoretical potential as a fluorescent probe for DNA analysis, likely operating through a fluorescence quenching mechanism upon binding. The protocols and frameworks provided here are intended as a guide for initiating research into this application. Significant experimental work is required to validate its efficacy, determine its binding mechanism, and optimize its use for both in vitro and cellular DNA analysis. Future studies should focus on determining its spectral properties in the presence of DNA, its binding affinity and selectivity, and its utility in cellular imaging applications.
References
- 1. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Benzimidazole-Based HDAC Inhibitors
Abstract
This document provides detailed protocols for the synthesis of novel benzimidazole-based Histone Deacetylase (HDAC) inhibitors, utilizing 1,2-dimethoxy-4,5-dinitrobenzene as a key starting material. The synthetic strategy involves a two-step process: the reduction of the dinitro compound to its corresponding diamine, followed by a condensation reaction to form the benzimidazole (B57391) core, which is subsequently functionalized to yield the final hydroxamic acid-based inhibitors. These compounds are of significant interest to researchers in oncology and drug development due to the established role of HDACs as therapeutic targets in various cancers.[1][2][3] This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and diagrams illustrating the synthetic workflow and biological mechanism of action.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression.[1][4] Dysregulation and overexpression of HDACs are linked to the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] HDAC inhibitors (HDACis) function by blocking this deacetylation process, which results in histone hyperacetylation, a more relaxed chromatin structure, and the re-activation of tumor suppressor genes.[2][5]
The general pharmacophore for classical HDAC inhibitors consists of three key components: a cap group that interacts with the rim of the enzyme's active site, a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, and a linker connecting the two.[6] Benzimidazole derivatives have emerged as effective "cap" groups in the design of potent HDACis.[1][7][8]
This application note outlines a reliable synthetic route to produce novel benzimidazole-based HDAC inhibitors. The synthesis commences with this compound, a readily available chemical intermediate.[9][10] This starting material is converted into a key diamine intermediate, which then undergoes cyclization to form the benzimidazole scaffold. Subsequent modifications introduce a linker and a hydroxamic acid moiety, a well-established ZBG, to complete the pharmacophore.
Overall Experimental Workflow
The process begins with the chemical synthesis of the target compounds, followed by purification and structural characterization. The synthesized inhibitors are then evaluated for their biological activity through in vitro enzymatic and cell-based assays.
Caption: General workflow from synthesis to biological evaluation.
Synthetic Protocols
The synthesis is performed in three main stages as depicted below. The overall strategy is to first construct the benzimidazole core and then append the linker and zinc-binding group.
Caption: Multi-step synthesis of a target HDAC inhibitor.
3.1. Protocol 1: Synthesis of 4,5-Dimethoxy-1,2-benzenediamine
This protocol details the reduction of the nitro groups of the starting material to form the essential diamine intermediate.[11]
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
10% Palladium on Carbon (Pd/C, ~5 mol%)
-
Celite
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve this compound in a mixture of MeOH and a small amount of AcOH in a round-bottom flask suitable for hydrogenation.
-
Degas the solution by bubbling nitrogen gas through it for 15 minutes.
-
Carefully add 10% Pd/C catalyst to the flask under a nitrogen atmosphere.
-
Secure a hydrogen-filled balloon to the flask (or place it in a Parr apparatus). Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.
-
3.2. Protocol 2: Synthesis of the Benzimidazole Core
This protocol describes the condensation of the diamine with an aldehyde to form the benzimidazole ring system. This is a widely used method for constructing this heterocyclic core.[12][13][14]
-
Materials:
-
4,5-Dimethoxy-1,2-benzenediamine (1.0 eq)
-
Methyl 4-formylbenzoate (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4,5-dimethoxy-1,2-benzenediamine in DMF, add methyl 4-formylbenzoate and a catalytic amount of p-TsOH.
-
Heat the reaction mixture to 80-100 °C and stir for 3-5 hours.[14]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a cold, non-polar solvent like diethyl ether to remove impurities.
-
Dry the solid under vacuum to obtain the benzimidazole intermediate, which can be purified further by column chromatography if necessary.
-
3.3. Protocol 3: Synthesis of the Final Hydroxamic Acid Inhibitor
This final stage involves converting the methyl ester of the benzimidazole intermediate into the target hydroxamic acid.
-
Materials:
-
Benzimidazole intermediate from Protocol 2 (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Procedure (2 steps):
-
a) Saponification:
-
Dissolve the benzimidazole ester in a mixture of THF and water.
-
Add an excess of LiOH and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the mixture with 1N HCl to a pH of ~3-4.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
-
b) Amide Coupling to form Hydroxamic Acid:
-
Dissolve the carboxylic acid intermediate in DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.5 eq) and stir for 20 minutes at room temperature.
-
Add hydroxylamine hydrochloride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-hydroxybenzamide inhibitor.
-
-
Results: Biological Activity
The synthesized benzimidazole-hydroxamate compounds are evaluated for their inhibitory activity against various HDAC isoforms and for their antiproliferative effects on cancer cell lines. The data presented below are representative examples based on published findings for structurally similar compounds.[1]
Table 1: HDAC Enzyme Inhibitory Activity (IC₅₀, nM)
| Compound ID | HDAC1 | HDAC2 | HDAC6 | HDAC8 | Reference |
| 8e | 9.4 | 12.5 | 39.3 | 16776 | [1] |
| 8f | 10.1 | 23.0 | 45.1 | 3829 | [1] |
| SAHA | 72 | 61 | 22 | 17879 | [1] |
SAHA (Vorinostat) is an FDA-approved HDAC inhibitor used as a reference compound.
Table 2: Antiproliferative Activity (IC₅₀, µM)
| Compound ID | HEL (Erythroleukemia) | KG1 (Myeloid Leukemia) | K562 (Myeloid Leukemia) | PC-3 (Prostate Cancer) | Reference |
| 8e | 7.22 | 44.49 | 32.18 | > 20 | [1] |
| 8f | 2.62 | 13.45 | 7.17 | > 20 | [1] |
| SAHA | 0.36 | 1.38 | 0.99 | 7.9 | [1] |
Mechanism of Action
HDAC inhibitors exert their effect by preventing the deacetylation of histones. This leads to an accumulation of acetylated histones, resulting in a more open, transcriptionally active chromatin state, which allows for the expression of genes that can halt cell proliferation and induce apoptosis.
Caption: HDACs and HATs balance chromatin state; HDAC inhibitors block deacetylation.
Conclusion
The synthetic pathway starting from this compound provides an effective and versatile route for generating novel benzimidazole-based HDAC inhibitors. The protocols described are based on established chemical transformations and can be adapted by researchers to create a library of analogues for structure-activity relationship (SAR) studies. The representative biological data highlight the potential of this compound class to yield potent and selective anticancer agents, warranting further investigation in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 4. An Overview of HDAC Inhibitors and their Synthetic Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Developing Nrf2 Activators Using 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress. This document provides a comprehensive framework for the development of novel Nrf2 activators, utilizing 1,2-dimethoxy-4,5-dinitrobenzene as a starting scaffold. Detailed protocols for the chemical synthesis of a hypothetical Nrf2 activator, along with methodologies for its biological evaluation, are presented. These include a Keap1-Nrf2 binding assay, a cell-based antioxidant response element (ARE) luciferase reporter assay, and quantitative real-time PCR (qRT-PCR) for Nrf2 target gene expression. Furthermore, this guide outlines the presentation of quantitative data in a structured format to facilitate analysis and comparison.
Introduction
Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds and oxidative stress can induce conformational changes in Keap1, disrupting the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows its translocation to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] This leads to the transcriptional upregulation of a battery of cytoprotective genes, including those involved in glutathione (B108866) biosynthesis (e.g., GCLC) and detoxification of reactive oxygen species (e.g., HMOX1, NQO1).[1]
The development of small molecule Nrf2 activators is a promising strategy for therapeutic intervention in various pathologies. This document outlines a hypothetical pathway for the development of such an activator, designated as Compound X , starting from this compound.
Section 1: Synthesis of a Hypothetical Nrf2 Activator (Compound X)
The following is a plausible, hypothetical synthetic route to transform this compound into an electrophilic species capable of activating Nrf2. The key feature of the target molecule, Compound X , is the presence of a Michael acceptor, a common pharmacophore in electrophilic Nrf2 activators.
Synthesis Workflow:
References
Application Notes and Protocols for the Nitration of 1,2-Dimethoxybenzene (Veratrole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 1,2-dimethoxybenzene (B1683551), commonly known as veratrole, is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various valuable intermediates in the pharmaceutical and chemical industries. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, facilitating the introduction of nitro groups. The position of nitration is predominantly governed by the ortho- and para-directing effects of the methoxy substituents. This document provides detailed experimental protocols for the mono- and dinitration of veratrole, along with a summary of expected yields and a visual representation of the experimental workflow.
Regioselectivity in the Nitration of Veratrole
The methoxy groups in 1,2-dimethoxybenzene are activating and ortho-, para-directing. Consequently, the first nitration predominantly occurs at the positions para to the methoxy groups, yielding 4-nitroveratrole. Due to the strong activation of the ring, dinitration can readily occur. Theoretical and experimental studies have shown that the dinitration of 1,2-dimethoxybenzene proceeds with high regioselectivity to furnish 1,2-dimethoxy-4,5-dinitrobenzene as the exclusive product.[1][2]
Data Presentation
The following table summarizes the yields for the dinitration of veratrole and its derivatives using a modern and highly selective nitrating reagent, N-nitro-3,5-dimethylpyrazole triflate, in the presence of a catalyst.[1][2] This method offers excellent yields and predictable regioselectivity.
| Substrate | Product | Yield (%) |
| 1,2-Dimethoxybenzene | This compound | 99 |
| 1,2-Diethoxybenzene | 1,2-Diethoxy-4,5-dinitrobenzene | 86 |
| 1,2-Dibenzyloxybenzene | 1,2-Dibenzyloxy-4,5-dinitrobenzene | 82 |
| 1-Isopropoxy-2-methoxybenzene | 1-Isopropoxy-2-methoxy-4,5-dinitrobenzene | 79 |
Experimental Protocols
Protocol 1: Dinitration of 1,2-Dimethoxybenzene using a Selective Nitrating Reagent
This protocol is adapted from a high-yield procedure utilizing a modern nitrating agent.[1][2]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
N-nitro-3,5-dimethylpyrazole triflate
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-dimethoxybenzene (1.0 equivalent).
-
Add N-nitro-3,5-dimethylpyrazole triflate (3.0 equivalents) and Indium(III) trifluoromethanesulfonate (20 mol %).
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.5 M concentration of the substrate.
-
Heat the reaction mixture to 80 °C and stir for the time required to consume the starting material (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: General Procedure for Mononitration using Mixed Acid (Illustrative)
This protocol provides a general approach for the mononitration of an activated aromatic compound and should be optimized for 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask, dissolve 1,2-dimethoxybenzene in dichloromethane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to pre-chilled concentrated sulfuric acid, maintaining the temperature at 0 °C.
-
Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of 1,2-dimethoxybenzene, ensuring the reaction temperature remains between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical experimental setup for the nitration of 1,2-dimethoxybenzene.
Caption: General experimental workflow for the nitration of 1,2-dimethoxybenzene.
References
Application of 1,2-Dimethoxy-4,5-dinitrobenzene in Medicinal Chemistry: A Keystone for Anticancer Drug Discovery
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene is a pivotal chemical intermediate, primarily utilized as a precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) and two nitro groups, makes it an ideal starting material for the generation of substituted o-phenylenediamines. The subsequent reduction of its nitro groups yields 4,5-diamino-1,2-dimethoxybenzene, a critical building block for the construction of the 5,6-dimethoxybenzimidazole (B1297684) scaffold. The benzimidazole (B57391) moiety is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, and is particularly prominent in the development of novel anticancer drugs.[2][3][4] Derivatives of 5,6-dimethoxybenzimidazole have demonstrated potent cytotoxic activity against various cancer cell lines, often by targeting fundamental cellular processes such as microtubule dynamics and cell cycle progression.[5][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential anticancer agents for researchers, scientists, and drug development professionals.
Synthetic Applications: Gateway to Bioactive Benzimidazoles
The primary application of this compound in medicinal chemistry is its conversion to 4,5-diamino-1,2-dimethoxybenzene. This diamine serves as a versatile precursor for the synthesis of 2-substituted-5,6-dimethoxybenzimidazoles through condensation reactions with various aldehydes, carboxylic acids, or their derivatives.
Protocol 1: Synthesis of 4,5-Diamino-1,2-dimethoxybenzene
This protocol describes the reduction of the nitro groups of this compound to yield the key intermediate, 4,5-diamino-1,2-dimethoxybenzene.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
10% Palladium on charcoal (Pd/C)
-
Acetic acid
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a flask suitable for hydrogenation.
-
Degas the solution and create an inert nitrogen atmosphere.
-
In a separate vessel, quench a catalytic amount of 10% Pd/C with methanol and transfer it as a suspension to the reaction mixture.
-
Add acetic acid to the black mixture.
-
Place the reaction mixture under a hydrogen atmosphere (1 atm) and stir at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite® and rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford 4,5-diamino-1,2-dimethoxybenzene.[5]
Protocol 2: Synthesis of a Representative Bioactive Benzimidazole Derivative
This protocol outlines a general method for the synthesis of 2-substituted-5,6-dimethoxybenzimidazoles from 4,5-diamino-1,2-dimethoxybenzene and a substituted benzaldehyde (B42025).
Materials:
-
4,5-Diamino-1,2-dimethoxybenzene
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Water
Procedure:
-
In a round-bottom flask, combine 4,5-diamino-1,2-dimethoxybenzene (1 equivalent), the substituted benzaldehyde (1 equivalent), and sodium metabisulfite (2 equivalents).
-
Add a mixture of ethanol and water (e.g., 9:1 v/v) as the solvent.
-
Stir the reaction mixture at room temperature for 2 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Wash the resulting solid residue with water and then with n-hexane.
-
Dry the purified product under reduced pressure.
-
Characterize the final compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).[8]
Application in Anticancer Research
Derivatives of 5,6-dimethoxybenzimidazole have emerged as a promising class of anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative benzimidazole derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | A549 (Lung) | 1.2 | [9] |
| HeLa (Cervical) | 0.7 | [9] | |
| Compound B | MCF-7 (Breast) | 2.94 ± 0.56 | [10] |
| A375 (Melanoma) | 0.57 ± 0.01 | [10] | |
| Compound C | PC3 (Prostate) | 0.8 | [11] |
| HCT-116 (Colon) | 0.24 | [11] | |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [12] |
| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 | [12] |
Experimental Protocols for Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Significance of Amine Derivatives of 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-4,5-dinitrobenzene is a versatile aromatic compound that serves as a key building block in the synthesis of various heterocyclic structures, most notably benzimidazoles. The presence of two electron-withdrawing nitro groups significantly activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of amine functionalities, which is the initial and crucial step towards the synthesis of a diverse array of biologically active molecules.
These application notes provide a comprehensive overview of the reaction of this compound with various primary and secondary amines. The subsequent transformation of the resulting N-substituted dinitroanilines into benzimidazole (B57391) derivatives is also detailed. Furthermore, the significant anticancer and antimicrobial activities of these benzimidazole derivatives are discussed, along with their mechanisms of action.
Reaction of this compound with Amines: A Versatile Synthetic Route
The core reaction involves the nucleophilic aromatic substitution of one of the methoxy (B1213986) groups of this compound by an amine. The nitro groups at positions 4 and 5 stabilize the intermediate Meisenheimer complex, facilitating the departure of the methoxy group.
General Reaction Scheme:
Figure 1: General workflow for the SNAr reaction.
This reaction is highly efficient for a wide range of primary and secondary amines, including aliphatic, cyclic, and aromatic amines. The reaction conditions are generally mild, often requiring only heating in a suitable solvent.
Quantitative Data for SNAr Reactions
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various N-substituted dinitroaniline derivatives. While specific yields for this compound can vary, the data for the structurally similar 1-bromo-5-methoxy-2,4-dinitrobenzene (B188455) provides a strong predictive basis for reaction conditions and efficiency.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline (B41778) | K₂CO₃ | DMF | 80 | 5 | 85-95 |
| 4-Methylaniline | K₂CO₃ | DMF | 80 | 4 | 88-96 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| 4-Chloroaniline | K₂CO₃ | DMF | 80 | 6 | 80-90 |
| 4-Aminophenol | K₂CO₃ | DMF | 80 | 5 | 82-92 |
| Piperidine (B6355638) | - | Reflux | 2 | 76 | |
| Pyrrolidine | - | Reflux | 2 | 82 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4,5-dinitro-2-methoxyanilines
This protocol provides a general procedure for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, 4-Methylaniline)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (10 mL) to the flask.
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-aryl-4,5-dinitro-2-methoxyaniline.
Protocol 2: Synthesis of N-Cyclic-4,5-dinitro-2-methoxyanilines
This protocol is adapted from the reaction of a similar dinitrobenzene derivative with cyclic secondary amines like piperidine and pyrrolidine.[1]
Materials:
-
This compound
-
Piperidine or Pyrrolidine
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1.0 mmol).
-
Add an excess of the cyclic amine (e.g., 4.0 mmol of piperidine).
-
Heat the reaction mixture to reflux with stirring for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the residue with ethyl acetate (20 mL).
-
Wash the organic layer with brine (3 x 30 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
From Dinitroanilines to Bioactive Benzimidazoles
The synthesized N-substituted-4,5-dinitro-2-methoxyanilines are key intermediates for the synthesis of biologically active benzimidazoles. This transformation typically involves a two-step process: reduction of the nitro groups followed by cyclization.
Experimental Workflow:
Figure 2: Synthetic route to benzimidazoles.
Protocol 3: Reduction of Dinitro Compound to Diamine
Materials:
-
N-substituted-4,5-dinitro-2-methoxyaniline
-
Methanol (B129727) (MeOH)
-
Palladium on charcoal (10% Pd/C)
-
Hydrogen gas (H₂) supply or a hydrogen balloon
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the N-substituted-4,5-dinitro-2-methoxyaniline (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-substituted-3,4-diamino-anisole, which can often be used in the next step without further purification.
Protocol 4: Cyclization to Form Benzimidazoles
Materials:
-
N-substituted-3,4-diamino-anisole
-
Aldehyde or carboxylic acid (e.g., benzaldehyde)
-
Ethanol (B145695) or acetic acid
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude N-substituted-3,4-diamino-anisole (1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.
-
Add the desired aldehyde or carboxylic acid (1.1 mmol).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2-disubstituted benzimidazole.
Biological Applications of Benzimidazole Derivatives
Benzimidazole derivatives synthesized from this compound exhibit a wide range of biological activities, with anticancer and antimicrobial properties being particularly prominent.
Anticancer Activity
Benzimidazoles exert their anticancer effects through multiple mechanisms, primarily by targeting the microtubule network, which is crucial for cell division.
Figure 3: Anticancer mechanisms of benzimidazoles.
Key Anticancer Mechanisms:
-
Inhibition of Tubulin Polymerization: Benzimidazoles bind to β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[2]
-
Activation of p53: Some derivatives can activate the tumor suppressor protein p53, which in turn triggers apoptosis.
-
Induction of Reactive Oxygen Species (ROS): Increased levels of ROS can cause cellular damage and initiate apoptosis.
-
Inhibition of Sirtuins (SIRT1/SIRT2): Inhibition of these deacetylases can lead to DNA damage and apoptosis.
-
Topoisomerase IIα Inhibition: Some benzimidazoles can inhibit this enzyme, which is essential for DNA replication and repair, leading to DNA damage and cell death.
Antimicrobial Activity
Benzimidazole derivatives also show potent activity against a range of bacteria and fungi.
Figure 4: Antimicrobial mechanisms of benzimidazoles.
Key Antimicrobial Mechanisms:
-
Inhibition of Bacterial DNA Gyrase: This enzyme is crucial for DNA replication and repair in bacteria. Its inhibition leads to bacterial cell death.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of fungal cell membranes. By inhibiting its synthesis, benzimidazoles disrupt membrane integrity, leading to fungal cell death.[3]
Conclusion
The reaction of this compound with amines provides a robust and versatile platform for the synthesis of a wide range of N-substituted dinitroanilines. These compounds serve as valuable intermediates in the creation of benzimidazole derivatives, which are of significant interest to the pharmaceutical and drug development industries due to their potent anticancer and antimicrobial activities. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Application Notes and Protocols for the Palladium-Catalyzed Reduction of 4,5-Dinitroveratrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed reduction of 4,5-dinitroveratrole to 4,5-diaminoveratrole. This transformation is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The resulting diamine serves as a valuable building block for the creation of novel bioactive molecules.
Introduction
The reduction of nitroaromatics is a fundamental transformation in organic synthesis, providing access to arylamines which are key intermediates in the pharmaceutical and fine chemical industries.[1] Palladium on carbon (Pd/C) is a highly efficient and widely used heterogeneous catalyst for this purpose due to its high activity, selectivity, and ease of removal from the reaction mixture. This document outlines two common methods for the reduction of the dinitro groups of 4,5-dinitroveratrole: catalytic hydrogenation using hydrogen gas and transfer hydrogenation using hydrazine (B178648) hydrate (B1144303).
Applications in Drug Development
4,5-Diaminoveratrole, the product of this reduction, is a versatile precursor for the synthesis of various heterocyclic scaffolds. These scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The vicinal diamine functionality allows for the construction of fused heterocyclic systems such as benzimidazoles, quinoxalines, and other related structures. These core structures are known to interact with various biological targets, and their derivatives have been explored for their potential as antiproliferative agents and in other therapeutic areas. The dimethoxy substituents on the aromatic ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the palladium-catalyzed reduction of dinitroaromatic compounds. It is important to note that these are general conditions and should be optimized for the specific substrate, 4,5-dinitroveratrole, to achieve the best results.
| Parameter | Catalytic Hydrogenation (H₂) | Transfer Hydrogenation (N₂H₄·H₂O) |
| Catalyst | 5-10 mol% Pd/C (10%) | 5-10 mol% Pd/C (10%) |
| Hydrogen Source | Hydrogen Gas (1 atm - balloon) | Hydrazine Hydrate (10-20 eq.) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | Room Temperature to 50 °C | Room Temperature to 80 °C |
| Reaction Time | 2 - 12 hours | 0.5 - 5 hours |
| Typical Yield | >90% (for many dinitroarenes) | >90% (for many dinitroarenes) |
Experimental Protocols
Safety Precautions:
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere when possible.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the reduction of a dinitroaromatic compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
4,5-Dinitroveratrole
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dinitroveratrole (1.0 eq) in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. If handling the dry powder, it is advisable to do this under a stream of inert gas.
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to become dry as it may ignite. Keep it wet with solvent.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4,5-diaminoveratrole.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Hydrazine Hydrate
This method offers an alternative to using hydrogen gas and is often faster.
Materials:
-
4,5-Dinitroveratrole
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrazine hydrate (80% solution in water)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Celite® or other filter aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dinitroveratrole (1.0 eq) and a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C (5-10 mol%) to the mixture.
-
Heat the mixture to a gentle reflux (for methanol, ~65 °C).
-
Carefully add hydrazine hydrate (10-20 eq) dropwise to the refluxing mixture. An exothermic reaction may be observed.[2]
-
Continue to stir the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed reduction of 4,5-dinitroveratrole.
Caption: Role of 4,5-diaminoveratrole in the synthesis of bioactive molecules for drug discovery.
References
Application Notes and Protocols for the Analysis of Biogenic Amines in Biological Samples
A-Level Heading: Introduction
The quantitative analysis of biogenic amines, including catecholamines, in biological matrices such as plasma, urine, and tissue homogenates is crucial for clinical diagnostics, pharmacological research, and drug development. These molecules often serve as biomarkers for various physiological and pathological states. Due to their inherent low concentrations and poor chromatographic retention, a derivatization step is frequently employed prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This chemical modification enhances their detectability and improves separation efficiency.
While a comprehensive literature search did not yield established analytical protocols specifically employing 1,2-Dimethoxy-4,5-dinitrobenzene for the derivatization of biogenic amines in biological samples, the principles of such an analysis can be effectively demonstrated using a structurally similar and well-documented reagent, 3,5-dinitrobenzoyl chloride.[1][2] This document provides a detailed overview of the analytical workflow, a representative experimental protocol using 3,5-dinitrobenzoyl chloride as a model derivatizing agent, and a summary of expected quantitative performance based on published methods for analogous compounds.
A-Level Heading: General Analytical Workflow
The analysis of biogenic amines in biological samples using a derivatization-based HPLC method typically involves several key stages: sample preparation, derivatization, chromatographic separation, and detection. Each step is critical for achieving accurate and reproducible results.
A-Level Heading: Hypothetical Derivatization with this compound
Based on the known reactivity of similar nitroaromatic compounds, this compound would be expected to react with primary and secondary amines via nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the benzene (B151609) ring towards attack by the amine nucleophile, leading to the displacement of a methoxy (B1213986) group and the formation of a stable, UV-active derivative.
A-Level Heading: Experimental Protocols
The following protocols are based on established methods for the derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride and are provided as a template for developing a method with a similar reagent.[1][2]
B-Level Heading: Sample Preparation from Biological Fluids
-
Plasma: To 500 µL of plasma, add 500 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
-
Urine: Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.[3]
-
Dilute the supernatant 1:10 with HPLC-grade water before proceeding to derivatization.
B-Level Heading: Derivatization Protocol with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from the method described by Kirschbaum et al.[1][2]
-
To 100 µL of the prepared sample supernatant (or standard solution), add 200 µL of 1 M NaOH.
-
Add 300 µL of a 50 mM solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 3 minutes.
-
Terminate the reaction by adding 200 µL of 2 M HCl.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
B-Level Heading: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
-
Gradient Program:
-
0-10 min: 10-90% A
-
10-12 min: 90% A
-
12-12.5 min: 90-10% A
-
12.5-14 min: 10% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
A-Level Heading: Quantitative Data
The following table summarizes the performance characteristics of HPLC methods for biogenic amine analysis using various derivatizing agents. This data provides a benchmark for the expected sensitivity and linearity of such assays.
| Derivatizing Agent | Analyte(s) | Matrix | LOD (µg/L) | Linearity (r²) | Reference |
| 3,5-Dinitrobenzoyl Chloride | Multiple Biogenic Amines | Fermented Foods | 124 - 864 | 0.989 - 0.996 | [1][2] |
| Dansyl Chloride | Multiple Biogenic Amines | Lycium barbarum L. | 15 - 75 | > 0.9989 | [5] |
| Benzoyl Chloride | Multiple Biogenic Amines | Non-alcoholic Beer | 20 - 90 | > 0.997 | [6] |
| Dansyl Chloride | Aromatic Biogenic Amines | Human Urine | 0.54 - 3.6 | N/A | [7] |
While there is a lack of specific published applications for this compound in the analysis of biological samples, the provided information on analogous dinitrobenzoyl derivatizing agents offers a solid foundation for method development. The general workflow, sample preparation techniques, and representative analytical protocol can be adapted for this purpose. Researchers and drug development professionals can use this guide as a starting point to establish a robust and sensitive HPLC-based method for the quantification of biogenic amines in various biological matrices. The key to success will be the careful optimization of the derivatization reaction and chromatographic conditions for the specific analytes of interest.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Usage Protocol for Biogenic Amines Urine LC-MS/MS Kit | Phenyx [phenyx-ms.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 1,2-Dimethoxy-4,5-dinitrobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for the synthesis of this compound, also known as 4,5-dinitroveratrole, is the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551) (veratrole) using a nitrating agent. Typically, a mixture of concentrated nitric acid and concentrated sulfuric acid is employed.
Q2: How does the regioselectivity of the dinitration of veratrole affect the product distribution?
The dinitration of 1,2-dimethoxybenzene exhibits a high degree of regioselectivity, yielding almost exclusively the this compound isomer. The two methoxy (B1213986) groups are activating and ortho-, para-directing. The first nitro group is directed to the para position (position 4) relative to one of the methoxy groups. The presence of the first deactivating nitro group and the remaining activating methoxy group then directs the second nitration to the adjacent position (position 5), which is also para to the other methoxy group. This inherent electronic preference simplifies the purification process as the formation of other dinitro isomers is minimal.
Q3: What are the potential side reactions to be aware of during the synthesis?
While the formation of the desired 4,5-dinitro isomer is highly favored, other side reactions can occur, potentially lowering the yield and complicating purification. These include:
-
Mononitration: Incomplete reaction leading to the formation of 1,2-dimethoxy-4-nitrobenzene.
-
Over-nitration: Further nitration to form trinitro- or tetranitro-dimethoxybenzene derivatives under harsh conditions.
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methoxy groups or the aromatic ring, resulting in colored impurities.
Q4: What is a suitable solvent for the recrystallization of this compound?
Ethanol (B145695) or a mixture of ethanol and water is commonly used for the recrystallization of this compound. The crude product is dissolved in hot ethanol, and if necessary, water is added dropwise until turbidity is observed. Upon slow cooling, pure crystals of the product will form.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Nitrating Agent: The molar ratio of nitric acid to veratrole may be too low. 2. Reaction Temperature Too Low: The activation energy for the second nitration may not be reached. 3. Reaction Time Too Short: The reaction may not have gone to completion. 4. Decomposition of Nitrating Agent: The nitric acid may have decomposed, especially if not fresh or properly stored. | 1. Increase Molar Ratio: Ensure a sufficient excess of the nitrating mixture is used. A molar ratio of HNO₃ to veratrole of at least 2.5:1 is recommended. 2. Optimize Temperature: While initial cooling is necessary for controlled addition, the reaction may need to be warmed to room temperature or slightly above to drive the dinitration to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Extend Reaction Time: Increase the stirring time after the addition of the nitrating agent. Again, use TLC to monitor the disappearance of the starting material and mononitrated intermediate. 4. Use Fresh Reagents: Use freshly opened or properly stored concentrated nitric and sulfuric acids. |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Uncontrolled exothermic reaction can lead to oxidation and polymerization of the starting material and product. 2. Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause localized overheating. 3. Contaminants in Starting Material: Impurities in the veratrole can lead to side reactions. | 1. Maintain Low Temperature During Addition: Perform the addition of the nitrating agent at a low temperature, typically 0-5 °C, using an ice bath. 2. Slow, Dropwise Addition: Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure efficient heat dissipation. 3. Purify Starting Material: If necessary, distill the veratrole before use to remove any impurities. |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Significant amounts of mononitrated intermediate or other byproducts can lower the melting point of the product mixture. 2. Incomplete Reaction: A high concentration of the mononitrated intermediate, which may be an oil at room temperature, will prevent the dinitrated product from crystallizing. | 1. Purification: Attempt to induce crystallization by scratching the inside of the flask with a glass rod. If this fails, perform a column chromatography to separate the desired product from impurities. 2. Drive Reaction to Completion: Re-evaluate the reaction conditions (temperature, time, reagent ratios) to ensure complete dinitration. |
| Difficulty in Purifying the Product by Recrystallization | 1. Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound at different temperatures. 2. Presence of Insoluble Impurities: Tarry byproducts may not dissolve even in the hot recrystallization solvent. | 1. Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, acetic acid, ethanol/water mixtures) on a small scale to find the optimal one for recrystallization. 2. Hot Filtration: If insoluble impurities are present, perform a hot filtration of the recrystallization solution to remove them before allowing the solution to cool. The use of activated charcoal can also help to remove colored impurities. |
Experimental Protocols
A representative experimental procedure for the synthesis of this compound is provided below.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Cool this mixture in an ice bath to 0-5 °C.
-
Nitration Reaction: In a separate flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 5.0 g (0.036 mol) of 1,2-dimethoxybenzene in 20 mL of concentrated sulfuric acid. While maintaining the temperature between 0 and 10 °C, add the cold nitrating mixture dropwise with vigorous stirring over a period of 30-45 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The crude this compound will precipitate as a yellow solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain pure, yellow needles of this compound. Dry the purified product in a desiccator.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Starting Material | 1,2-Dimethoxybenzene | - |
| Nitrating Agent | HNO₃ / H₂SO₄ | Mixed acid |
| Molar Ratio (Veratrole:HNO₃) | ~1 : 2.5 | An excess of nitric acid is used to ensure complete dinitration. |
| Reaction Temperature | 0-10 °C (addition), Room Temp. (stirring) | Careful temperature control is crucial to prevent side reactions. |
| Reaction Time | 1.5 - 3 hours | Monitored by TLC for disappearance of starting material. |
| Typical Yield | 75-85% | Yields can vary based on reaction scale and conditions. |
| Melting Point (Pure) | 131-133 °C | A sharp melting point indicates high purity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Technical Support Center: Purification of 1,2-Dimethoxy-4,5-dinitrobenzene by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,2-dimethoxy-4,5-dinitrobenzene by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | The chosen solvent is too effective, keeping the product dissolved. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Too much solvent was used initially. | Reduce the solvent volume by gentle heating and evaporation before attempting to cool and crystallize again.[1][2] | |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][2] | |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Oily Product Instead of Crystals | Presence of impurities inhibiting crystallization. | Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. If unsuccessful, consider re-purifying the oil by column chromatography before another recrystallization attempt.[2][3] |
| The melting point of the compound is low, or it exists as an amorphous solid. | Confirm the melting point of a pure sample. If the issue persists, an alternative purification method like column chromatography may be necessary.[3] | |
| Colored Impurities in Crystals | Incomplete removal of colored byproducts from the synthesis. | If the pure compound is known to be colorless or a different color, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] |
| Poor Recovery/Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Too much solvent was used for rinsing the crystals. | Use a minimal amount of ice-cold solvent to wash the collected crystals.[1] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) to prevent the solution from cooling and crystallizing prematurely. | |
| Product Contaminated with Starting Materials | Incomplete reaction during the initial synthesis. | Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the purification.[3] |
| Inefficient removal of starting materials during the initial work-up. | Perform a preliminary purification step, such as washing the crude product with a suitable solvent, before recrystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: While specific solubility data is not extensively published, a preliminary solvent screening is recommended.[4] Based on the structure, which includes polar nitro groups and less polar methoxy (B1213986) groups, solvents of intermediate polarity like ethanol, methanol, isopropanol, or acetone (B3395972) could be suitable candidates.[4] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 131-134°C.[5][6][7][8][9] A broad or depressed melting point of your purified product may indicate the presence of impurities.
Q3: My compound appears as a yellow powder. Is this the expected appearance?
A3: Yes, this compound is typically described as a yellow powder or crystalline solid.[7][9][10]
Q4: What are the most common impurities I might encounter?
A4: Common impurities often include unreacted starting materials from the nitration of 1,2-dimethoxybenzene (B1683551) or isomers formed during the reaction, such as other dinitro-substituted dimethoxybenzenes.[11]
Q5: How can I improve the purity if recrystallization alone is insufficient?
A5: If recrystallization does not yield a product of the desired purity, consider employing column chromatography. This technique can be very effective at separating the target compound from closely related impurities.[3]
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O₆ | [7][9][12][13] |
| Molecular Weight | 228.16 g/mol | [7][8][9] |
| Appearance | Yellow Powder/Crystalline Solid | [7][9][10] |
| Melting Point | 131-134 °C | [5][6][7][8][9] |
| Boiling Point | 410.4 °C at 760 mmHg | [7][9] |
| Density | 1.416 g/cm³ | [7][9] |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Begin by performing a solvent screen to identify a suitable solvent. In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating.[4] An ideal solvent will show low solubility at room temperature and high solubility when hot.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.[1] Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[3]
-
Decolorization (if necessary): If the solution is highly colored and the pure product is known to be a lighter yellow, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal (if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or by placing them in a desiccator.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, CAS No. 3395-03-7 - iChemical [ichemical.com]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [webbook.nist.gov]
- 13. This compound | C8H8N2O6 | CID 222989 - PubChem [pubchem.ncbi.nlm.nih.gov]
thin-layer chromatography (TLC) for monitoring 1,2-Dimethoxy-4,5-dinitrobenzene reactions
This guide provides troubleshooting advice and frequently asked questions for researchers using thin-layer chromatography (TLC) to monitor reactions involving 1,2-Dimethoxy-4,5-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?
A good starting point for separating nitroaromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1] A common initial ratio to test is 10-50% ethyl acetate in hexane.[2] You can then adjust the ratio to achieve an optimal Rf value for the starting material, ideally between 0.3 and 0.4.[3]
Q2: My spots are streaking or elongated. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading : The sample solution is too concentrated. Try diluting the sample and spotting it again.[4][5][6]
-
Compound Acidity/Basicity : If your compound is acidic or basic, it may interact strongly with the silica (B1680970) gel. For acid-sensitive compounds, adding a small amount of triethylamine (B128534) (0.1–2.0%) to the mobile phase can help. For base-sensitive compounds, adding acetic or formic acid (0.1–2.0%) may resolve the issue.[4]
-
Inappropriate Solvent System : The polarity of the solvent system may be unsuitable for your compound.[6]
Q3: I can't see any spots on my TLC plate after development. What should I do?
There are a few common reasons for not seeing spots:
-
Non-UV Active Compound : While many nitroaromatic compounds are UV active, your product or starting material might not be.[4] Try using a visualization stain, such as potassium permanganate (B83412) or a specific stain for nitro compounds.[1]
-
Sample Too Dilute : The concentration of your sample may be too low.[4][6] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[4][6]
-
Solvent Level Too High : Ensure the solvent level in the developing chamber is below the line where you spotted your samples. If the baseline is submerged, the sample will dissolve into the solvent pool instead of moving up the plate.[4][6]
-
Compound Evaporation : If your compound is volatile, it may have evaporated from the plate.[4]
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
When the reactant and product have similar Rf values, you can try the following:
-
Change Solvent System : Experiment with different solvent systems to find one that provides better separation.[7]
-
Use a Cospot : A "cospot" is a lane on the TLC plate where the reaction mixture is spotted directly on top of the starting material spot.[3] This helps to confirm if the spots are truly identical or just very close.[3][7]
-
2D TLC : Run the plate in one solvent system, then dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can help separate compounds with very similar polarities.[7]
Q5: The spots are all at the top of the TLC plate (high Rf). What does this mean and how do I fix it?
If your spots are too close to the solvent front, it means your eluent is too polar. To fix this, you should decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent altogether.[4]
Q6: The spots are all at the bottom of the TLC plate (low Rf). How can I resolve this?
If your compounds remain near the baseline, your eluent is not polar enough. You should increase the proportion of the polar solvent or select a more polar solvent system to encourage the spots to move further up the plate.[4] For very polar compounds, a system like 5% methanol (B129727) in dichloromethane may be effective.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-spot.[4][5][6] |
| Compound is acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[4] | |
| Inappropriate solvent system. | Test different solvent systems with varying polarities.[6] | |
| No Visible Spots | Compound is not UV active. | Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[1][4] |
| Sample is too dilute. | Concentrate the sample or apply multiple spots in the same location (drying between applications).[4][6] | |
| Solvent level in the chamber is above the spotting line. | Ensure the solvent level is below the baseline before placing the plate in the chamber.[4][6] | |
| Reactant and Product Spots Do Not Separate | Rf values are too similar. | Try different solvent systems to improve separation.[7] Use a cospot to verify if the spots are identical.[3][7] |
| Uneven Solvent Front | Edge of the TLC plate is touching the side of the chamber or filter paper. | Reposition the plate so it does not touch the sides of the chamber.[6] |
| The silica on the plate is damaged or uneven. | Cut away the damaged portion of the plate before development.[8] | |
| Spots are at the top of the plate (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane).[4] |
| Spots are at the bottom of the plate (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add methanol).[4] |
Experimental Protocols
Protocol: TLC Monitoring of the Reduction of this compound
This protocol outlines the procedure for monitoring the reduction of this compound to 1,2-diamino-4,5-dimethoxybenzene.
Materials:
-
Silica gel TLC plates with UV254 indicator
-
Developing chamber with a lid
-
Capillary spotters
-
UV lamp (254 nm)
-
Mobile Phase: e.g., 30% Ethyl Acetate in Hexane (adjust as needed)
-
Reaction mixture
-
Solution of pure this compound (starting material) in a suitable solvent (e.g., ethyl acetate)
Procedure:
-
Prepare the Chamber : Pour a small amount (approx. 0.5 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and then place the lid on top.[3]
-
Prepare the TLC Plate : Using a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark three evenly spaced points on this line for spotting.[3]
-
Spot the Plate :
-
Lane 1 (Left) : Using a capillary spotter, apply a small spot of the diluted starting material solution.[3]
-
Lane 2 (Middle - Cospot) : Apply a spot of the starting material solution, and then, on the exact same spot, apply a spot of the reaction mixture.[3]
-
Lane 3 (Right) : Apply a small spot of the reaction mixture.[3]
-
Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications if necessary.[4][6]
-
-
Develop the Plate : Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[4][6] Close the chamber with the lid and allow the solvent to travel up the plate undisturbed.
-
Analyze the Plate : Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3]
-
Visualize : Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1][3] The starting dinitro compound should be visible, and as the reaction progresses, a new, more polar spot (the diamino product) should appear at a lower Rf value.
-
Interpretation :
-
The disappearance of the starting material spot in Lane 3 indicates the reaction is progressing.
-
The appearance of a new, lower Rf spot in Lanes 2 and 3 corresponds to the more polar product.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane (Lane 3).
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
References
Technical Support Center: Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the dinitration of 1,2-dimethoxybenzene (B1683551) (veratrole) can stem from several factors. Here are the common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the mononitrated intermediate.
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
-
Solution: While maintaining careful temperature control to avoid side reactions, ensure the reaction is conducted within the optimal temperature range as specified in the protocol. Nitration is highly exothermic, so a balance must be struck.
-
-
Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and recrystallization.
-
Solution: When quenching the reaction with ice/water, ensure the product fully precipitates. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. Ensure thorough transfer of materials between vessels.[1]
-
-
Impure Starting Materials: The presence of impurities in the starting veratrole can interfere with the reaction.
-
Solution: Use veratrole of high purity. If necessary, purify the starting material before use.
-
Q2: The reaction mixture became intensely colored (dark red/brown). Is this normal, and how can I obtain a pure, yellow product?
A2: The formation of a colored reaction mixture is not uncommon in nitration reactions, often due to the formation of nitro-containing byproducts and oxidation. The desired product, this compound, is a yellow crystalline solid.[2]
-
Cause: The color is typically due to impurities.
-
Solution: Decolorization
-
After the initial isolation of the crude product, dissolve it in a suitable hot solvent for recrystallization (e.g., ethanol).
-
Add a small amount of activated carbon to the hot solution and swirl for a few minutes. Activated carbon has a high surface area that adsorbs colored impurities.[3][4][5]
-
Perform a hot gravity filtration to remove the activated carbon. The filtrate should be significantly less colored.
-
Allow the filtrate to cool slowly to obtain pure, yellow crystals of the desired product.
-
Q3: I'm concerned about the exothermic nature of the reaction. How can I control the temperature effectively to ensure safety?
A3: Temperature control is critical for a safe and successful nitration reaction. A runaway reaction can occur if the temperature is not managed properly.[6][7]
-
Preventative Measures:
-
Cooling Bath: Conduct the reaction in an ice bath to dissipate the heat generated.[6]
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acids) dropwise to the solution of veratrole. This allows the heat to be dissipated as it is generated.[6]
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent the formation of localized hot spots.
-
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction flask throughout the addition of the nitrating agent.
-
Q4: What are the expected side products in this reaction? Should I be concerned about other dinitro isomers?
A4: The dinitration of 1,2-dimethoxybenzene is known to be highly regioselective. The primary product is almost exclusively this compound. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the first introduced nitro group is deactivating and meta-directing. The activating methoxy groups govern the position of the second nitration, leading to the 4,5-disubstituted product.
-
Primary "Side Products":
-
Unreacted Starting Material: 1,2-dimethoxybenzene.
-
Mononitrated Intermediate: 1,2-dimethoxy-4-nitrobenzene (4-nitroveratrole).
-
-
Isomeric Dinitrobenzenes: The formation of other dinitro isomers, such as 1,2-dimethoxy-3,4-dinitrobenzene or 1,2-dimethoxy-3,6-dinitrobenzene, is generally not a significant issue under controlled conditions due to the high regioselectivity of the reaction.
-
Purification: Any unreacted starting material or mononitrated intermediate can be removed during the recrystallization of the final product.
Quantitative Data
The dinitration of 1,2-dimethoxybenzene is characterized by its high regioselectivity, leading primarily to the 4,5-dinitro product. The following table summarizes the expected outcome and physical properties of the main components involved in the synthesis.
| Compound | Role | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,2-Dimethoxybenzene (Veratrole) | Starting Material | 138.17 | 22-23 | Colorless liquid |
| 1,2-Dimethoxy-4-nitrobenzene | Mononitrated Intermediate | 183.16 | 95-98 | Yellow crystalline powder |
| This compound | Main Product | 228.16 | 131-134 | Yellow crystalline solid |
Note: Yields are typically high for this reaction, often exceeding 80-90% under optimized conditions, due to the high regioselectivity.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the dinitration of 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol (B145695) (for recrystallization)
-
Activated Carbon
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid. Cool this mixture in an ice bath.
-
Reaction Setup: In a separate flask, dissolve 1,2-dimethoxybenzene in a suitable solvent like glacial acetic acid or dichloromethane. Cool this flask in an ice bath with vigorous stirring.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred veratrole solution. Carefully monitor the internal temperature and maintain it below 10 °C. The addition should be slow enough to prevent a rapid rise in temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A yellow precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification (Recrystallization):
-
Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon.
-
Allow the clear yellow filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the purified yellow crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
-
Visualizations
References
Technical Support Center: Scaling Up 1,2-Dimethoxy-4,5-dinitrobenzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Cautiously increase the reaction time or temperature in small increments, closely monitoring for the formation of byproducts via in-process controls (e.g., TLC, HPLC).[1] |
| Poor Mass Transfer: Inefficient mixing leading to a non-homogeneous reaction mixture, especially in a biphasic system.[2][3] | Increase the agitation speed to improve mass transfer between phases. For larger scales, consider the reactor and impeller design to ensure adequate mixing throughout the vessel.[2][3] | |
| Decomposition of Product: Excessive temperature or prolonged reaction time can lead to product degradation. | Lower the reaction temperature and optimize the reaction time. Ensure that "hot spots" are avoided through efficient heat removal.[1] | |
| High Impurity Profile (e.g., mononitrated or over-nitrated products) | Poor Temperature Control: "Hot spots" in the reactor can lead to side reactions. Nitration is a highly exothermic reaction, and poor heat dissipation can cause localized temperature spikes.[1][4] | Implement a robust cooling system and ensure efficient stirring. The rate of addition of the nitrating agent should be carefully controlled to manage the exotherm.[1] |
| Incorrect Stoichiometry: An excess of the nitrating agent can lead to the formation of polynitrated byproducts. | Use a stoichiometric amount of the nitrating agent. The formation of polynitrated products is a classic sign that the reaction conditions are too harsh.[1] | |
| Runaway Reaction / Uncontrolled Exotherm | Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it. | Add the nitrating agent slowly and dropwise, while carefully monitoring the internal temperature of the reactor.[1] |
| Insufficient Cooling: The cooling capacity of the reactor may be inadequate for the scale of the reaction. | Ensure the cooling system is appropriately sized for the reactor volume and the expected heat of reaction. Use a suitable cooling medium (e.g., a circulating chiller). | |
| Poor Agitation: Inefficient stirring can lead to localized concentrations of reactants, causing a localized runaway reaction.[4] | Ensure vigorous and consistent agitation throughout the reaction. | |
| Difficult Product Isolation/Purification | Product Oiling Out: The product may not crystallize properly from the reaction or crystallization solvent. | Experiment with different solvent systems for crystallization. The use of seed crystals can also be beneficial. |
| Contamination with Acids: Residual nitric and sulfuric acid can be difficult to remove from the product. | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dilute the acids and dissipate heat.[4] Thoroughly wash the isolated product with water until the washings are neutral. |
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up the synthesis of this compound?
Dinitrobenzene compounds are highly hazardous. Key safety concerns include:
-
Toxicity: Dinitrobenzene is toxic and can be fatal if swallowed, inhaled, or in contact with skin.[5][6] It can also cause damage to organs through prolonged or repeated exposure.[5][6]
-
Explosion Hazard: Dinitrobenzene is a highly reactive chemical and can be an explosion hazard, especially when heated or in a fire.[7]
-
Exothermic Reaction: The nitration reaction is highly exothermic, and if not properly controlled, can lead to a runaway reaction and potentially an explosion.[8]
2. How can I improve temperature control in a large-scale reactor?
Effective temperature control is critical. Consider the following:
-
Reactor Design: Jacketed reactors with a high surface area to volume ratio are preferred for efficient heat exchange.
-
Cooling System: Use a powerful and reliable cooling system, such as a circulating chiller with a suitable heat transfer fluid.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Agitation: Ensure efficient agitation to prevent localized hot spots and maintain a uniform temperature throughout the reactor.
3. What is the recommended procedure for quenching the reaction at a larger scale?
The standard procedure is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice or ice-water with vigorous stirring.[4] This serves to rapidly cool the mixture, dilute the strong acids, and dissipate the heat of dilution.[4]
4. What are the advantages of using a continuous flow reactor for this nitration?
Continuous flow reactors offer significant advantages for scaling up exothermic and hazardous reactions like nitration:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for very efficient heat removal, significantly reducing the risk of runaway reactions.[2][3][4]
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.[2][3]
-
Improved Mixing: Micromixers in flow reactors provide rapid and efficient mixing, leading to better reaction control and product consistency.[2][3]
-
Scalability: Scaling up production is often simpler with flow reactors, as it can be achieved by running the reactor for longer periods or by using multiple reactors in parallel.[2][3]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is for laboratory-scale synthesis and should be adapted and thoroughly risk-assessed before any scale-up is attempted.
Materials:
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.[4]
-
In a separate flask, dissolve 1,2-dimethoxybenzene in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the solution of 1,2-dimethoxybenzene to 0-5 °C in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,2-dimethoxybenzene, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common issues in scaling up nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. cpachem.com [cpachem.com]
- 7. nj.gov [nj.gov]
- 8. vpscience.org [vpscience.org]
Technical Support Center: Improving Purity of 1,2-Dimethoxy-4,5-dinitrobenzene Substitution Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimethoxy-4,5-dinitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity of your nucleophilic aromatic substitution (SNAr) products.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
This compound is highly activated for SNAr reactions. The two electron-withdrawing nitro groups significantly polarize the aromatic ring, making the carbon atoms attached to potential leaving groups (or the nitro groups themselves) highly electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1]
Q2: Which group is typically displaced in SNAr reactions with this compound?
In nucleophilic aromatic substitution reactions, one of the nitro groups is typically displaced by the nucleophile. The two nitro groups are the primary activating groups and also function as leaving groups in the absence of other good leaving groups like halogens.
Q3: What are some common nucleophiles used in reactions with this compound?
A variety of nucleophiles can be used, including:
-
Amines: Primary and secondary amines (e.g., piperidine, pyrrolidine) are common nucleophiles.
-
Alkoxides and Phenoxides: These are used to synthesize the corresponding aryl ethers.
-
Thiolates: These are used to form aryl thioethers.
The choice of nucleophile will depend on the desired final product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Low or no yield in your SNAr reaction can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Insufficient Nucleophile Reactivity | - Use a stronger nucleophile. - If using a neutral nucleophile (e.g., amine, alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate it and increase its nucleophilicity. | The nucleophile must be strong enough to attack the electron-deficient aromatic ring. |
| Inappropriate Solvent | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents effectively solvate the cation of the base and nucleophile without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. | SNAr reactions often require heating to overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation. |
| Poor Quality Starting Material | - Ensure the this compound is of high purity. | Impurities in the starting material can interfere with the reaction. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can protonate the nucleophile, reducing its reactivity, or compete as a nucleophile. |
Issue 2: Presence of Impurities and Low Purity of the Final Product
Achieving high purity is a common challenge. Impurities can arise from side reactions or incomplete reaction.
Common Impurities and Side Reactions:
-
Unreacted Starting Material: The presence of this compound in the final product indicates an incomplete reaction.
-
Di-substitution Products: If the reaction conditions are too harsh or the nucleophile is highly reactive, a second substitution may occur.
-
Products of Methoxy (B1213986) Group Displacement: While less common than nitro group displacement, under certain conditions, a methoxy group could be substituted. This is more likely with highly basic or hard nucleophiles.
-
Side Reactions of the Nitro Group: Strong bases or high temperatures can sometimes lead to side reactions involving the nitro groups, such as reduction or other transformations.
-
Isomeric Impurities: If the starting this compound was synthesized by nitration of 1,2-dimethoxybenzene, it might contain other dinitro isomers which will lead to isomeric substitution products.
Strategies for Improving Purity:
| Strategy | Detailed Recommendations |
| Reaction Optimization | - Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can promote di-substitution. - Optimize Temperature and Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature that maximizes product formation while minimizing byproduct formation. |
| Purification Techniques | - Recrystallization: This is an effective method for removing small amounts of impurities. Common solvent systems for dinitrobenzene derivatives include ethanol (B145695), methanol, or mixtures of ethyl acetate (B1210297) and hexanes. The ideal solvent system should be determined experimentally. - Column Chromatography: Silica (B1680970) gel column chromatography is a powerful tool for separating the desired product from unreacted starting material and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a secondary amine like piperidine.
Materials:
-
This compound
-
Piperidine (or other amine)
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add the solvent (e.g., 10 mL of ethanol or DMF).
-
Add the amine (e.g., piperidine, 2.0-4.0 mmol).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol for Column Chromatography Purification
This protocol outlines a general procedure for purifying the substitution product using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel slurried in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture) and load it onto the top of the silica gel column.
-
Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc., hexanes:ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect the eluent in fractions and monitor the separation by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table presents representative quantitative data for SNAr reactions on a related dinitrobenzene isomer, which can serve as a reference for expected outcomes. Yields are highly dependent on the specific nucleophile and reaction conditions.
| Starting Material | Nucleophile | Product | Yield (Purified) | Reference |
| 1,4-Dimethoxy-2,5-dinitrobenzene (purified) | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76% | [2] |
| 1,4-Dimethoxy-2,5-dinitrobenzene (purified) | Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82% | [2] |
| 1,4-Dimethoxy-2,5-dinitrobenzene (unpurified mixture) | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 15% | [2] |
This data highlights the importance of using a purified starting material to achieve higher yields.
Visualizations
Experimental Workflow for SNAr and Purification
Caption: A typical experimental workflow for the synthesis and purification of substitution products.
Troubleshooting Logic for Low Purity
Caption: A decision-making diagram for troubleshooting low product purity.
References
preventing byproduct formation in nitration of dimethoxybenzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the nitration of dimethoxybenzenes.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mononitrated Product and Formation of Multiple Byproducts.
-
Possible Cause: Reaction conditions are too harsh, leading to oxidation, coupling reactions, or polynitration. The high reactivity of dimethoxybenzenes makes them susceptible to side reactions under standard nitrating conditions.
-
Solution:
-
Temperature Control: Lower the reaction temperature. Start with temperatures at or below 0°C and slowly warm up if the reaction is not proceeding. Maintaining a low and consistent temperature is crucial for selectivity.
-
Milder Nitrating Agents: Consider using alternatives to the standard nitric acid/sulfuric acid mixture. Dinitrogen pentoxide (N₂O₅) in an organic solvent can provide cleaner nitration with fewer oxidative byproducts.[1][2][3] Another option is using an inorganic nitrate (B79036) salt, such as potassium nitrate, in the presence of sulfuric acid.[4]
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a large excess of the nitrating agent can lead to dinitration.[5] Aim for a molar ratio close to 1:1 for mononitration.
-
Order of Addition: Add the nitrating agent slowly to the solution of dimethoxybenzene. This helps to control the reaction exotherm and maintain a low concentration of the nitrating species, which can improve selectivity.
-
Problem 2: Formation of Quinone Byproducts, Especially with 1,4-Dimethoxybenzene (B90301).
-
Possible Cause: Oxidative demethylation is a known side reaction in the nitration of electron-rich aromatic compounds like 1,4-dimethoxybenzene.[6] This is often promoted by the presence of nitrous acid in the nitric acid.
-
Solution:
-
Use of Sulfuric Acid: Employing a mixture of nitric and sulfuric acid can favor the desired aromatic nitration over oxidative demethylation.[6]
-
Fresh Reagents: Use fresh, high-purity nitric acid to minimize the concentration of nitrous acid, which can catalyze oxidation.
-
Alternative Nitrating Agents: Agents like dinitrogen pentoxide (N₂O₅) may reduce the extent of oxidative side reactions.[2]
-
Problem 3: Poor Regioselectivity, Leading to a Mixture of Isomers.
-
Possible Cause: The directing effects of the two methoxy (B1213986) groups can lead to the formation of multiple isomers. Steric hindrance and the specific reaction conditions can influence the isomeric ratio.
-
Solution:
-
Solvent Effects: For 1,4-dimethoxybenzene, the solvent can significantly influence regioselectivity.[7] Experiment with different solvent systems to optimize for the desired isomer.
-
Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.[8]
-
Bulky Nitrating Agents: While less common, employing sterically bulkier nitrating agents could potentially enhance selectivity by favoring attack at the less hindered position.
-
Problem 4: Dinitration or Polynitration Occurs When Mononitration is Desired.
-
Possible Cause: The activating nature of the two methoxy groups makes the mononitrated product susceptible to further nitration.[9] This is exacerbated by harsh reaction conditions or an excess of the nitrating agent.
-
Solution:
-
Limiting the Nitrating Agent: Use a stoichiometric amount or a slight deficit of the nitrating agent to favor mononitration.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
-
Lower Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second nitration more significantly than the first, thus improving selectivity for the mononitrated product.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of dimethoxybenzenes?
A1: Common byproducts include:
-
Isomeric mononitro compounds: The relative amounts of these depend on the starting isomer (1,2-, 1,3-, or 1,4-dimethoxybenzene) and reaction conditions.[8]
-
Dinitro and polynitro compounds: Due to the high activation of the ring by two methoxy groups, the mononitrated product can undergo further nitration.[5][11]
-
Oxidation products: For 1,4-dimethoxybenzene, oxidative demethylation to form nitro-p-quinones is a significant side reaction.[6] For other isomers, oxidation can lead to the formation of colored, complex mixtures.[1]
-
Coupling products: Under certain conditions, especially with highly activated systems like 1,3,5-trimethoxybenzene (B48636) (a related compound), coupling reactions can lead to biphenyl (B1667301) derivatives.[1][2]
-
Nitrophenols: Hydrolysis of the methoxy group, although less common, can lead to the formation of nitrophenols, which are acidic impurities.[12]
Q2: How can I purify my nitrated dimethoxybenzene product from acidic byproducts like nitrophenols?
A2: Purification can be achieved by:
-
Aqueous Workup: After quenching the reaction, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). This will extract acidic impurities like nitrophenols into the aqueous layer.[12]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or methanol (B129727), is an effective method for purifying the solid nitro-dimethoxybenzene product.[13][14]
-
Column Chromatography: For difficult separations of isomers or removal of multiple byproducts, silica (B1680970) gel column chromatography can be employed.
Q3: What is the role of sulfuric acid in the nitration of dimethoxybenzenes?
A3: Concentrated sulfuric acid serves two primary roles:
-
Generation of the Electrophile: It acts as a strong acid to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10][11]
-
Catalyst and Dehydrating Agent: It catalyzes the reaction and absorbs the water produced during the nitration, which helps to drive the equilibrium towards the products.[15]
Q4: Can I perform the nitration of dimethoxybenzene without sulfuric acid?
A4: Yes, nitration can be performed without sulfuric acid, although the reaction conditions and outcomes may differ. For highly activated substrates like dimethoxybenzenes, nitric acid alone may be sufficient.[6] Other alternatives to mixed acid include:
-
Dinitrogen pentoxide (N₂O₅) in an organic solvent. [3]
-
Nitric acid in acetic anhydride. [3]
-
Nitronium salts like NO₂BF₄.
Data Summary
Table 1: Effect of Nitrating Conditions on Product Distribution (Illustrative)
| Substrate | Nitrating Agent | Temperature (°C) | Major Product(s) | Common Byproducts | Reference |
| 1,4-Dimethoxybenzene | HNO₃/H₂SO₄ in Acetic Acid | 0-20 | 2-Nitro-1,4-dimethoxybenzene | Dinitro compounds, Nitro-p-quinone | [6] |
| 1,3-Dimethoxybenzene (B93181) | HNO₃/H₂SO₄ | < 50 | 4-Nitro-1,3-dimethoxybenzene | 2-Nitro-1,3-dimethoxybenzene | [8] |
| 1,2-Dimethoxybenzene | HNO₃/H₂SO₄ | Controlled | 4-Nitro-1,2-dimethoxybenzene | 3-Nitro-1,2-dimethoxybenzene, Dinitro compounds | [16] |
| 1,3,5-Trimethoxybenzene | N₂O₅ in CH₂Cl₂ | Low | Mono-, Di-, and Trinitro derivatives | Phenolic and benzoquinone derivatives, Coupling products | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Mononitration of 1,4-Dimethoxybenzene using Nitric Acid/Acetic Acid
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 1.0 g of 1,4-dimethoxybenzene in 4.0 mL of glacial acetic acid.[13]
-
Addition of Nitrating Agent: While maintaining the temperature at 0-5°C, slowly add 2.0 mL of dilute (6.0 M) nitric acid dropwise to the stirred solution.[13] Caution: Nitric acid is highly corrosive.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 5-10 minutes.[13] Monitor the progress of the reaction by TLC.
-
Quenching: Quench the reaction by adding 5.0 mL of cold water.[13]
-
Precipitation and Isolation: Cool the mixture in an ice bath to induce crystallization of the yellow product. Collect the solid by vacuum filtration using a Büchner funnel.[13][17]
-
Washing: Wash the collected crystals with two small portions of cold water to remove residual acid.[13]
-
Purification: Recrystallize the crude product from a minimal amount of ethanol or methanol to obtain the purified 2-nitro-1,4-dimethoxybenzene.[13][14]
Protocol 2: Purification of Crude Nitrated Product by Alkaline Wash
-
Dissolution: After the reaction is complete and quenched with water, extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Alkaline Wash: Transfer the organic layer to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution. This will neutralize and remove acidic byproducts.
-
Water Wash: Wash the organic layer with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or chromatography.
Visualizations
Caption: A logical workflow for troubleshooting byproduct formation.
Caption: Pathways in the nitration of dimethoxybenzenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved The nitration of 1,3-dimethoxybenzene (1) can result | Chegg.com [chegg.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 13. chegg.com [chegg.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. quora.com [quora.com]
- 16. echemi.com [echemi.com]
- 17. Chemistry 211 Experiment 1 [home.miracosta.edu]
Technical Support Center: Nucleophilic Aromatic Substitution on 4,5-Dinitroveratrole
This guide provides troubleshooting and frequently asked questions for the work-up and purification of products from nucleophilic aromatic substitution (SNAr) reactions involving 4,5-dinitroveratrole.
General Experimental Workflow
The work-up procedure for SNAr reactions on 4,5-dinitroveratrole is designed to isolate the desired substituted product from the reaction solvent, unreacted starting materials, the displaced methoxy (B1213986) group, and any by-products. The specific steps can vary based on the properties of the product and the nucleophile used.
Caption: General work-up workflow for 4,5-dinitroveratrole substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard work-up procedure after reacting 4,5-dinitroveratrole with a nucleophile in a solvent like DMF or DMSO?
A common and effective method is precipitation by quenching the reaction mixture in water.
-
Step 1: Once the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Step 2: Pour the reaction mixture slowly into a beaker containing a large volume of cold water or an ice-water slurry, while stirring vigorously. The volume of water should typically be 5-10 times the volume of the reaction mixture.
-
Step 3: A solid product should precipitate out of the solution. Continue stirring for a period (e.g., 1 hour) to ensure complete precipitation.[1]
-
Step 4: Collect the solid product by vacuum filtration.
-
Step 5: Wash the collected solid on the filter paper with ample water to remove residual high-boiling solvents (like DMF or DMSO) and water-soluble impurities.
-
Step 6: Air-dry the crude product. Further purification is usually necessary.[1]
Q2: How do I remove an unreacted amine nucleophile from the reaction mixture?
Excess amine is a common impurity that can co-precipitate with the product. It can be removed by leveraging its basicity.
-
Method 1: Dilute Acid Wash (for Acid-Stable Products): If your product is stable in acidic conditions, this is the preferred method. During a liquid-liquid extraction, wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated, forming a water-soluble ammonium (B1175870) salt that partitions into the aqueous layer.[2]
-
Method 2: Copper (II) Sulfate Wash: This method is useful if your product is acid-sensitive. Wash the organic layer with a 10% aqueous solution of copper sulfate. The amine will form a copper complex that is soluble in the aqueous layer, which often turns a distinct purple or deep blue color. Continue washing until no further color change is observed in the aqueous layer.[2]
Caption: Decision tree for removing excess amine nucleophile.
Q3: My crude product is still impure after initial isolation. What are the best methods for purification?
Recrystallization and column chromatography are the most common and effective purification techniques for the solid products derived from 4,5-dinitroveratrole.[3] The choice depends on the scale of the reaction and the required purity.
| Purification Method | Principle | Best Suited For | Key Considerations |
| Recrystallization | Differential solubility of the product and impurities in a hot versus cold solvent system.[3] | Small to medium scale (1-10 g) where high recovery is desired.[3] | - Solvent selection is critical. - Can be very efficient at removing minor, less soluble impurities. - May require trial and error to find the ideal solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes). |
| Column Chromatography | Differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through it.[3] | Small scale (<1 g) and applications requiring very high purity (>99.5%).[3] | - More time-consuming and uses more solvent. - Excellent for separating products with similar polarities. - Can lead to lower recovery yields compared to recrystallization.[3] |
Q4: I have a persistent emulsion during my liquid-liquid extraction. How can I resolve it?
Emulsions are common when working with complex mixtures. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Key Experimental Protocols
Protocol 1: General Work-up by Precipitation
This protocol is adapted from procedures used for analogous dinitrobenzene compounds.[1]
-
Cooling: After the reaction is deemed complete, remove the heat source and allow the reaction vessel to cool to ambient temperature.
-
Precipitation: In a separate, larger beaker, prepare an ice-water slurry with a volume approximately 10 times that of the reaction mixture.
-
Quenching: While stirring the ice-water slurry vigorously, slowly pour the reaction mixture into the slurry. A solid should begin to form.
-
Digestion: Continue stirring the resulting suspension for 30-60 minutes in the ice bath to maximize product precipitation.
-
Filtration: Set up a Büchner funnel for vacuum filtration. Collect the precipitated solid.
-
Washing: Wash the solid cake in the funnel with several portions of cold deionized water, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.
-
Drying: Place the solid on a watch glass or in a desiccator to dry completely. The product can be dried in a vacuum oven at a moderate temperature if it is thermally stable.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization.[3]
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
References
resolving issues with incomplete reactions of 1,2-Dimethoxy-4,5-dinitrobenzene
Welcome to the technical support center for 1,2-Dimethoxy-4,5-dinitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551) (veratrole) using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2]
Q2: Why is a mixture of nitric acid and sulfuric acid used for the dinitration?
A2: Sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][4] This powerful electrophile is necessary to overcome the activation energy for the substitution reaction on the aromatic ring.[3]
Q3: My reaction is incomplete, and I have a significant amount of starting material (1,2-dimethoxybenzene) remaining. What are the possible causes?
A3: Incomplete reactions can stem from several factors:
-
Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the starting material is adequate for dinitration.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or stalled reaction.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[5]
-
Poor Mixing: In a biphasic reaction mixture, inefficient stirring can limit the contact between the organic substrate and the acidic nitrating phase, hindering the reaction rate.[6]
Q4: I've isolated a byproduct that seems to be a mono-nitrated species. How can I confirm this and prevent its formation?
A4: The primary mono-nitrated byproduct is likely 1,2-dimethoxy-4-nitrobenzene.[7] You can confirm its identity using spectroscopic methods such as ¹H NMR and ¹³C NMR. To minimize its formation, consider the following:
-
Reaction Conditions: Ensure the reaction conditions (temperature, time, and concentration of nitrating agent) are optimized for dinitration. Insufficiently forcing conditions may favor mono-nitration.
-
Stepwise Nitration: If optimizing for direct dinitration proves difficult, a two-step process where the mono-nitrated intermediate is first isolated and then subjected to a second nitration under more forcing conditions can be employed.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[8] The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent screening should be performed with common solvents like ethanol, methanol, isopropanol, or ethyl acetate (B1210297) to find the optimal one for your specific purity needs.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent (e.g., old nitric acid).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, concentrated nitric and sulfuric acids.2. Gradually increase the reaction temperature while carefully monitoring for exothermic reactions.3. Monitor the reaction progress using TLC and extend the reaction time as needed. |
| Formation of a Dark Tar or Oily Product | 1. Reaction temperature too high, leading to oxidative side reactions.2. Presence of impurities in the starting material. | 1. Maintain strict temperature control, often at or below room temperature, especially during the initial addition of the nitrating agent.2. Ensure the purity of the starting 1,2-dimethoxybenzene. |
| Incomplete Dinitration (Presence of Mono-nitro Byproduct) | 1. Insufficient amount of nitrating agent.2. Reaction time too short.3. Reaction temperature not optimal for the second nitration step. | 1. Increase the molar equivalents of the nitric/sulfuric acid mixture.2. Allow the reaction to stir for a longer period, monitoring by TLC.3. After the initial exotherm, a moderate increase in temperature may be required to drive the second nitration to completion. |
| Difficulty in Product Precipitation During Work-up | The product may be soluble in the acidic aqueous work-up solution. | Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) to recover the product from the aqueous phase. |
| Product Contaminated with Acidic Impurities | Inadequate washing of the crude product after filtration. | Wash the filtered product thoroughly with cold water until the filtrate is neutral to pH paper. A subsequent wash with a dilute sodium bicarbonate solution can also be performed, followed by another water wash. |
Experimental Protocols
Key Experiment: Dinitration of 1,2-Dimethoxybenzene
This protocol is a representative procedure for the synthesis of this compound. Caution: This reaction is highly exothermic and involves the use of strong, corrosive acids. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Distilled Water
-
Suitable recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric excess of concentrated nitric acid to the sulfuric acid while maintaining the low temperature. This creates the "mixed acid."
-
In a separate flask, dissolve a known quantity of 1,2-dimethoxybenzene in a minimal amount of a suitable solvent (if necessary, though it can often be used neat).
-
Slowly add the 1,2-dimethoxybenzene dropwise to the cold, stirred mixed acid. The reaction temperature should be carefully monitored and maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
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The solid product, this compound, should precipitate.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can then be purified by recrystallization from a suitable solvent.
Reaction Monitoring via Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). A common starting ratio is 4:1 or 3:1 (hexane:ethyl acetate).
-
On a silica (B1680970) gel TLC plate, spot the starting material (1,2-dimethoxybenzene), the reaction mixture, and a co-spot (starting material and reaction mixture).
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light.
-
The starting material will have a higher Rf value (less polar) than the mono-nitrated intermediate, which in turn will have a higher Rf value than the dinitrated product (most polar). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
| Compound | Relative Polarity | Expected Relative Rf Value |
| 1,2-Dimethoxybenzene (Starting Material) | Low | High |
| 1,2-Dimethoxy-4-nitrobenzene (Byproduct) | Medium | Medium |
| This compound (Product) | High | Low |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for incomplete dinitration reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 5. Home Page [chem.ualberta.ca]
- 6. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
managing exothermic reactions in the synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic synthesis of 1,2-dimethoxy-4,5-dinitrobenzene. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Question | Answer |
| TR-01 | Runaway Exothermic Reaction: The reaction temperature is increasing uncontrollably. | Immediate Actions: 1. Immediately stop the addition of the nitrating agent. 2. Enhance cooling by adding more ice/salt to the cooling bath. 3. If the temperature continues to rise rapidly, prepare for emergency quenching by slowly and carefully pouring the reaction mixture into a large volume of crushed ice with vigorous stirring. Caution: This should be a last resort as the dilution of strong acids is also exothermic. Potential Causes & Preventative Measures: * Inadequate Cooling: The cooling bath may not be at a sufficiently low temperature or have enough volume to dissipate the generated heat. Ensure a robust cooling system is in place before starting. * Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[1] A slow, dropwise addition with continuous temperature monitoring is critical. * Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a runaway reaction. Ensure vigorous and consistent stirring throughout the addition process. |
| TR-02 | Low Yield of this compound. | Potential Causes & Solutions: * Incomplete Dinitration: The reaction may have stopped at the mononitration stage. The nitro group is deactivating, making the second nitration more difficult than the first.[2] Consider extending the reaction time or slightly increasing the temperature after the initial exotherm has subsided, while carefully monitoring for any secondary temperature spikes. * Side Reactions: Overly aggressive conditions (high temperature or excess nitrating agent) can lead to oxidation or other side reactions.[3] Adhering to the recommended temperature range is crucial for minimizing byproducts. * Product Loss During Workup: The product may have some solubility in the aqueous layer, especially if not fully precipitated. Ensure the quench is performed on a large volume of ice to maximize precipitation. Thoroughly extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) after filtration to recover any dissolved product. |
| TR-03 | The product is an oil or fails to precipitate upon quenching. | Potential Causes & Solutions: * Impure Product: The presence of unreacted starting material or oily side products can prevent the desired product from crystallizing. Ensure the reaction has gone to completion using TLC analysis. * Insufficient Quenching: The volume of ice/water used for quenching may be insufficient to fully precipitate the product. Use a significantly larger volume of crushed ice. * Workup Procedure: If the product remains oily, extract the entire quenched mixture with a suitable organic solvent. Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove residual acids. Dry the organic layer and remove the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization. |
| TR-04 | TLC analysis shows the presence of the mononitrated intermediate (4,5-dimethoxy-1-nitrobenzene). | Potential Causes & Solutions: * Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be insufficient for complete dinitration. Ensure the correct molar equivalents of nitric and sulfuric acid are used. * Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature for the second nitration to occur. After the initial addition at low temperature, allowing the reaction to slowly warm to room temperature and stir for an extended period can promote dinitration. |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| FAQ-01 | Why is the dinitration of 1,2-dimethoxybenzene (B1683551) (veratrole) so exothermic? | The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups, which significantly increase the electron density of the ring. This makes the aromatic ring highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺), leading to a very rapid and highly exothermic reaction.[4][5] |
| FAQ-02 | Is sulfuric acid necessary for this reaction? | Due to the highly activated nature of the 1,2-dimethoxybenzene ring, dinitration can sometimes be achieved with nitric acid alone.[4][5] However, the inclusion of sulfuric acid acts as a catalyst to generate a higher concentration of the highly electrophilic nitronium ion, which can lead to a more complete and faster dinitration. For less experienced users, a mixed acid approach with careful temperature control is often more reliable. |
| FAQ-03 | What are the primary safety precautions for this synthesis? | Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Ventilation: Perform the reaction in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.[6] Temperature Control: This is the most critical safety aspect. Always use a cooling bath and monitor the internal reaction temperature with a thermometer.[7] Reagent Handling: Add reagents slowly and carefully. Never add water to concentrated acid; always add acid to water (or in this case, the reaction mixture to ice/water for quenching). |
| FAQ-04 | How can I purify the final product? | The most common method for purifying this compound is recrystallization. Ethanol (B145695) is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and then allowed to cool slowly to form crystals, which can be isolated by filtration. |
| FAQ-05 | What is the expected melting point of this compound? | The reported melting point for this compound is in the range of 131-134 °C.[8] A melting point significantly below this range may indicate the presence of impurities. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Dimethoxybenzene (Veratrole) | 138.17 | 13.8 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | ~0.74 |
| Concentrated Nitric Acid (70%) | 63.01 | 30 mL | ~0.47 |
| Dichloromethane (B109758) (for extraction) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethanol (for recrystallization) | - | As needed | - |
| Crushed Ice | - | ~500 g | - |
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask, carefully and slowly add 40 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid.
-
Cool this mixture in an ice-salt bath to 0-5 °C.
-
-
Reaction Setup:
-
In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g of 1,2-dimethoxybenzene in 50 mL of dichloromethane.
-
Cool this solution in an ice-salt bath to 0 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,2-dimethoxybenzene over a period of 60-90 minutes.
-
Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
-
Reaction Completion:
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Extract the aqueous filtrate with dichloromethane (2 x 50 mL) to recover any dissolved product.
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Combine the organic extracts with the filtered solid. Wash the combined organic phase with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol to obtain pure this compound as yellow crystals.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in dinitration.
References
- 1. vpscience.org [vpscience.org]
- 2. reddit.com [reddit.com]
- 3. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [guidechem.com]
- 7. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1,2-dimethoxy-4,5-dinitrobenzene. The following information addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is proceeding very slowly or not at all. What are the likely causes?
A1: Several factors can contribute to slow or stalled reactions. Consider the following:
-
Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. Protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[1][2]
-
Nucleophile Strength: The nucleophile may not be strong enough to attack the aromatic ring. Ensure you are using a potent nucleophile.
-
Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Purity of Reagents: Impurities in the starting material, nucleophile, or solvent can interfere with the reaction.
Q2: I am observing the formation of multiple unexpected byproducts in my reaction. What could be the reason?
A2: Side reactions can be promoted by several factors:
-
Reaction with Solvent: Some nucleophiles can react with certain solvents, especially at elevated temperatures.
-
Decomposition: this compound or the nucleophile may be unstable under the reaction conditions, leading to decomposition products.[3][4]
-
Benzyne (B1209423) Formation: Although less common for highly activated substrates, under strongly basic conditions, a benzyne mechanism might lead to a mixture of products.[5]
Q3: How does the choice of solvent affect the rate of reaction for this compound?
A3: The solvent polarity and its ability to stabilize the intermediate Meisenheimer complex are key.[2][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally excellent for SNAr reactions. They increase the rate by solvating the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. They also stabilize the charged Meisenheimer complex.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can slow down the reaction by forming strong hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are typically very slow due to the poor solubility of ionic nucleophiles and the instability of the charged intermediate.
Q4: Can I use a phase-transfer catalyst to improve my reaction in a biphasic system?
A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, particularly when using a solid or aqueous nucleophile with an organic solvent. The PTC helps to transport the nucleophile from the solid/aqueous phase to the organic phase where the this compound is dissolved, thereby facilitating the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Formation | Inappropriate solvent choice. | Switch to a polar aprotic solvent like DMF or DMSO. |
| Low reaction temperature. | Increase the reaction temperature, monitoring for decomposition. | |
| Weak nucleophile. | Consider using a stronger nucleophile or adding a base to deprotonate a neutral nucleophile. | |
| Impure starting materials. | Purify the this compound and the nucleophile before use. | |
| Formation of Dark Tarry Material | Decomposition of starting material or product. | Lower the reaction temperature and consider running the reaction under an inert atmosphere (e.g., N2 or Ar). |
| Reaction with solvent at high temperatures. | Choose a more stable solvent or conduct the reaction at a lower temperature for a longer duration. | |
| Inconsistent Reaction Rates | Water contamination in the solvent. | Use anhydrous solvents, as water can act as a competing nucleophile or affect the solubility of reagents. |
| Variable quality of reagents. | Ensure consistent purity of all reagents from batch to batch. |
Quantitative Data on Solvent Effects
The following table summarizes the estimated relative reaction rates for the reaction of this compound with a generic nucleophile (e.g., piperidine) in various solvents. The data is illustrative and based on general principles of SNAr reactions.[7][8]
| Solvent | Solvent Type | Dielectric Constant (ε) | Estimated Relative Rate Constant (krel) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~500 |
| Acetonitrile | Polar Aprotic | 36 | ~100 |
| Acetone | Polar Aprotic | 21 | ~20 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~5 |
| Methanol | Polar Protic | 33 | ~1 |
| Ethanol | Polar Protic | 24 | ~0.5 |
| Toluene | Nonpolar | 2.4 | <0.01 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with a nucleophile in a polar aprotic solvent.
Materials:
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This compound (1.0 equiv)
-
Nucleophile (1.1 - 2.0 equiv)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the nucleophilic aromatic substitution on this compound and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Typical experimental workflow for SNAr reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene and 1,4-dimethoxy-2,5-dinitrobenzene for Researchers
This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric dinitrobenzene derivatives: 1,2-Dimethoxy-4,5-dinitrobenzene and 1,4-dimethoxy-2,5-dinitrobenzene (B2897924). This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and building blocks in organic synthesis. The comparison is supported by experimental data and established chemical principles.
Introduction
This compound (4,5-Dinitroveratrole) and 1,4-dimethoxy-2,5-dinitrobenzene (2,5-Dinitrohydroquinone dimethyl ether) are important precursors in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] Both isomers possess the same molecular formula (C₈H₈N₂O₆) and molecular weight (228.16 g/mol ), but the different substitution patterns on the benzene (B151609) ring lead to distinct differences in their chemical reactivity.[3][4] This guide will focus on their comparative reactivity in key chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and reduction of the nitro groups.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in the table below.
| Property | This compound | 1,4-dimethoxy-2,5-dinitrobenzene |
| CAS Number | 3395-03-7[5] | 56741-26-5[6] |
| Molecular Formula | C₈H₈N₂O₆[5] | C₈H₈N₂O₆[6] |
| Molecular Weight | 228.16 g/mol [7] | 228.16 g/mol [6] |
| Appearance | Yellow crystalline solid[2] | Isomeric mixture with 2,3-dinitro isomer[6] |
| Melting Point | 131-134 °C[5] | Not available |
Comparative Reactivity
The reactivity of these isomers is largely dictated by the electronic effects of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups and their positions on the aromatic ring. The nitro groups are strongly electron-withdrawing, which activates the benzene ring towards nucleophilic attack. The methoxy groups are electron-donating by resonance but can also exhibit inductive electron-withdrawing effects.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in both compounds, due to the two nitro groups, makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] This is a cornerstone of their synthetic utility.
1,4-dimethoxy-2,5-dinitrobenzene exhibits high reactivity in SNAr reactions. The para-positioning of the methoxy and nitro groups allows for effective resonance stabilization of the Meisenheimer intermediate formed during the reaction. This isomer readily undergoes substitution of a nitro group when treated with nucleophiles like amines. For instance, reaction with piperidine (B6355638) and pyrrolidine (B122466) provides the corresponding substituted products in high yields.[8]
This compound , while also activated for SNAr, may exhibit different reactivity profiles. The ortho-positioning of the substituents can lead to steric hindrance, which may affect the rate of reaction with bulky nucleophiles. However, the adjacent nitro groups strongly activate the ring.
The following table summarizes available quantitative data on the SNAr reactivity of 1,4-dimethoxy-2,5-dinitrobenzene.
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Piperidine | Reflux, 2 h | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76 | [8] |
| Pyrrolidine | Reflux, 2 h | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82 | [8] |
dot
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of Nitro Groups
The reduction of the nitro groups to amino groups is another key transformation for these compounds, providing access to diamino-dimethoxybenzene derivatives, which are valuable precursors for heterocyclic compounds.
A detailed protocol for the reduction of This compound to 1,2-diamino-4,5-dimethoxybenzene using palladium on charcoal (Pd/C) as a catalyst and hydrogen gas (H₂) as the reducing agent is well-documented.[7]
While a specific detailed protocol for the reduction of 1,4-dimethoxy-2,5-dinitrobenzene was not found in the initial search, the general method of catalytic hydrogenation is applicable.[6] The reduction of this isomer yields 2,5-diamino-1,4-dimethoxybenzene.[6]
dot
Caption: Experimental workflow for the reduction of this compound.
Biological Activity and Signaling Pathways
1,4-dimethoxy-2,5-dinitrobenzene has been investigated for its biological activities. Notably, it has been shown to activate the antioxidant response element (ARE), which leads to the increased expression of detoxifying enzymes. This activation is proposed to occur through the promotion of the translocation of the Nrf2 transcription factor into the nucleus.
dot
Caption: Activation of the Nrf2/ARE signaling pathway by xenobiotics.
Information regarding the specific biological activities and signaling pathway involvement of This compound is less prevalent in the reviewed literature, with its primary application noted in chemical synthesis and as a pesticide.[1]
Experimental Protocols
Reduction of this compound
Objective: To synthesize 1,2-diamino-4,5-dimethoxybenzene.
Materials:
-
This compound (500 mg, 2.19 mmol)
-
Methanol (MeOH, 11 mL)
-
10% Palladium on charcoal (Pd/C)
-
Acetic acid (1.5 mL)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
A solution of this compound in 10 mL of MeOH is degassed and placed under a nitrogen atmosphere.[7]
-
A catalytic amount of 10% Pd on charcoal is quenched with 1 mL of MeOH and transferred as a suspension into the reactant solution.[7]
-
Acetic acid (1.5 mL) is added to the black mixture.[7]
-
The reaction mixture is placed under a hydrogen atmosphere (1 atm) and stirred at room temperature for 16 hours.[7]
-
The mixture is then filtered through a celite pad and rinsed with MeOH.[7]
-
The filtrate is concentrated in vacuo at 80°C to yield the product.[7]
Nucleophilic Aromatic Substitution of 1,4-dimethoxy-2,5-dinitrobenzene with Piperidine
Objective: To synthesize 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.
Materials:
-
1,4-dimethoxy-2,5-dinitrobenzene (0.200 g, 0.9 mmol)
-
Piperidine (0.35 mL, 3.6 mmol)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of 1,4-dimethoxy-2,5-dinitrobenzene and piperidine is stirred at reflux for 2 hours.[8]
-
The cooled red residue is diluted with 20 mL of EtOAc.[8]
-
The organic layer is washed with brine (3 x 30 mL).[8]
-
The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated to dryness to yield the product.[8]
Conclusion
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1,4-Dimethoxy-2,5-dinitrobenzene | 56741-26-5 | Benchchem [benchchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Differentiating Dinitrobenzene Isomers
A comprehensive guide to the spectroscopic comparison of ortho-, meta-, and para-dinitrobenzene, providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary for their distinct identification.
The three structural isomers of dinitrobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit unique spectroscopic signatures due to the distinct electronic environments created by the relative positions of their nitro groups. This guide provides a detailed comparison of these isomers using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed methodologies.
At a Glance: Spectroscopic Comparison of Dinitrobenzene Isomers
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ortho-, meta-, and para-dinitrobenzene.
Infrared (IR) Spectroscopy
Key Characteristic Absorption Bands (cm⁻¹)
| Vibrational Mode | o-Dinitrobenzene | m-Dinitrobenzene | p-Dinitrobenzene |
| Asymmetric NO₂ Stretch | ~1530 | ~1545 | ~1550 |
| Symmetric NO₂ Stretch | ~1350 | ~1350 | ~1340 |
| C-H Aromatic Stretch | ~3100 | ~3090 | ~3110 |
| Aromatic C=C Stretch | ~1600, 1470 | ~1615, 1475 | ~1600, 1475 |
| C-N Stretch | ~850 | ~880 | ~850 |
Raman Spectroscopy
Key Characteristic Raman Shifts (cm⁻¹)
| Vibrational Mode | o-Dinitrobenzene | m-Dinitrobenzene | p-Dinitrobenzene |
| Symmetric NO₂ Stretch | ~1355 | ~1350 | ~1348 |
| Ring Breathing | ~1030 | ~1000 | ~860 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | o-Dinitrobenzene | m-Dinitrobenzene | p-Dinitrobenzene |
| H3 | ~7.94 (dd) | 8.58 (dd) | 8.46 (s) |
| H4 | ~7.81 (td) | 7.81 (t) | 8.46 (s) |
| H5 | ~7.81 (td) | 8.58 (dd) | 8.46 (s) |
| H6 | ~7.94 (dd) | 9.08 (t) | 8.46 (s) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | o-Dinitrobenzene | m-Dinitrobenzene | p-Dinitrobenzene |
| C1 | ~148.8 | ~148.6 | ~148.0 |
| C2 | ~129.8 | ~122.0 | ~124.0 |
| C3 | ~124.2 | ~148.6 | ~124.0 |
| C4 | ~133.5 | ~129.8 | ~148.0 |
| C5 | ~124.2 | ~135.0 | - |
| C6 | ~133.5 | - | - |
UV-Visible (UV-Vis) Spectroscopy
Absorption Maxima (λ_max, nm) in Ethanol (B145695) [1]
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| o-Dinitrobenzene | Shoulder | Shoulder |
| m-Dinitrobenzene | 242 | 305 |
| p-Dinitrobenzene | 258 | - |
Experimental Corner: Methodologies
Detailed protocols for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Solid samples of the dinitrobenzene isomers are individually ground to a fine powder. A small amount of the powdered sample is then mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is subsequently pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of each dinitrobenzene isomer is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher is utilized.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a clear spectrum.
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically used, along with a greater number of scans compared to ¹H NMR to achieve adequate signal intensity.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Stock solutions of each dinitrobenzene isomer are prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of ethanol to create a solution of known concentration. A series of standard solutions of lower concentrations are then prepared by serial dilution of the stock solution with ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The spectrophotometer is first blanked using pure ethanol in both the sample and reference cuvettes. The UV-Vis absorption spectrum of each standard solution is then recorded over a specific wavelength range (e.g., 200-400 nm). The absorbance at the wavelength of maximum absorption (λ_max) is recorded for each solution.
Visualizing the Analysis
The following diagrams illustrate the relationships between the dinitrobenzene isomers and the spectroscopic techniques used for their characterization, as well as a typical experimental workflow.
References
alternative reagents to 1,2-Dimethoxy-4,5-dinitrobenzene for synthesizing diamines
A Comparative Guide to Dinitroaromatic Precursors for Diamine Synthesis
The synthesis of aromatic diamines is a critical step in the development of pharmaceuticals, polymers, and other advanced materials. These diamines serve as versatile building blocks, frequently derived from the reduction of their corresponding dinitroaromatic precursors. While 1,2-Dimethoxy-4,5-dinitrobenzene is a valuable reagent, a variety of alternatives offer distinct advantages in terms of availability, cost, and the electronic properties of the resulting diamine.
This guide provides an objective comparison of this compound with key alternative dinitroaromatic compounds for the synthesis of diamines. We will evaluate their performance in standard reduction reactions, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal precursor for their synthetic needs.
Comparative Performance of Dinitroaromatic Precursors
The efficiency of diamine synthesis is highly dependent on the choice of the dinitroaromatic starting material and the reduction method employed. The following table summarizes quantitative data for the reduction of several common precursors. Catalytic hydrogenation and metal-acid reductions are the most prevalent methods.
| Starting Material | Product | Reduction Method | Reaction Time | Temperature | Yield (%) |
| This compound | 4,5-Diaminoveratrole | H₂, Pd/C, Acetic Acid in MeOH | 16 h | Room Temp. | High (Not Quantified)[1] |
| 1,3-Dinitrobenzene | m-Phenylenediamine | Fe / HCl in H₂O/Methanol (B129727) | Not Specified | Not Specified | Good (Not Quantified)[2][3] |
| 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Catalytic Hydrogenation | Not Specified | Not Specified | High[4] |
| 1,5-Dichloro-2,4-dinitrobenzene | 1,5-Diamino-2,4-dinitrobenzene | Gaseous NH₃ in Ethylene (B1197577) Glycol | Not Specified | 140°C | 81-89%[5] |
Experimental Protocols
Detailed methodologies for the reduction of each dinitroaromatic precursor are provided below. These protocols represent common and effective procedures cited in the literature.
Protocol 1: Reduction of this compound via Catalytic Hydrogenation
This protocol details the reduction of the target compound using palladium on charcoal as a catalyst.
Materials:
-
This compound (500 mg, 2.19 mmol)
-
Methanol (MeOH, 11 mL)
-
10% Palladium on charcoal (Pd/C)
-
Acetic acid (1.5 mL)
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
A solution of this compound in MeOH (10 mL) is degassed and placed under a Nitrogen (N₂) atmosphere.[1]
-
A catalytic amount of 10% Pd/C is quenched with MeOH (1 mL) and transferred as a suspension into the reactant solution.[1]
-
Acetic acid (1.5 mL) is added to the black mixture.[1]
-
The mixture is placed under a hydrogen atmosphere (1 atm) and stirred at room temperature for 16 hours.[1]
-
Upon completion, the mixture is filtered through a pad of Celite and rinsed with MeOH.[1]
-
The filtrate is concentrated under vacuum to yield 4,5-Diaminoveratrole.[1]
Protocol 2: Reduction of 1,3-Dinitrobenzene via Béchamp Reduction
This classic method uses iron metal in the presence of an acid.
Materials:
-
1,3-Dinitrobenzene
-
Iron (Fe) filings or powder
-
Concentrated Hydrochloric acid (HCl)
-
Solvent (e.g., water/methanol mixture)
Procedure:
-
1,3-Dinitrobenzene is dissolved in a suitable solvent mixture, such as water and methanol (9:1 w/w).[3]
-
Iron filings are added to the solution.
-
Concentrated HCl is added portion-wise to initiate and sustain the reaction. The amount of HCl should be approximately 1 mole per mole of nitro group plus a small excess.[3]
-
The reaction is often exothermic and may not require external heating.[3]
-
After the reaction is complete, the mixture is worked up by filtering off the iron and iron oxides.
-
The product, m-phenylenediamine, is isolated from the filtrate, typically as its hydrochloride salt.[3]
Protocol 3: Synthesis of 1,5-Diamino-2,4-dinitrobenzene from 1,5-Dichloro-2,4-dinitrobenzene
This protocol demonstrates a nucleophilic aromatic substitution followed by reduction, offering a pathway to a diamine with remaining nitro groups.
Materials:
-
1,5-Dichloro-2,4-dinitrobenzene (60.0 g, 0.253 mole)
-
Ethylene glycol
-
Ammonia (NH₃) gas
Procedure:
-
A solution of 1,5-dichloro-2,4-dinitrobenzene in technical grade ethylene glycol (400 mL) is prepared in a well-stirred flask and heated to 140°C.[5]
-
Ammonia gas is bubbled through the solution at a rate where it is just absorbed.[5]
-
The reaction progress is monitored. Upon completion, the desired 1,5-diamino-2,4-dinitrobenzene can be isolated. This intermediate can then be further reduced using standard methods (like those described in Protocols 1 or 2) to yield 1,2,4,5-tetraaminobenzene if desired.
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Synthesis pathways for converting dinitroaromatic precursors to diamines.
Logical Workflow for Reagent Selection
Choosing the right precursor involves balancing chemical reactivity, cost, and the desired properties of the final product.
Caption: Decision workflow for selecting a dinitroaromatic precursor and reduction method.
References
A Comparative Guide to DNA Probes: Evaluating 1,2-Dimethoxy-4,5-dinitrobenzene Against Established Fluorescent Markers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent DNA probe is a critical step in a wide array of molecular and cellular biology applications. This guide provides a comparative overview of the fluorescent properties of several widely used DNA probes and introduces 1,2-Dimethoxy-4,5-dinitrobenzene, a compound with potential applications in this arena.
Overview of this compound
This compound is a nitroaromatic compound that has been described as a fluorescent molecule and a potential probe for studying DNA response elements.[1] However, specific details regarding its excitation and emission spectra, quantum yield, and DNA-binding affinity have not been extensively documented. Nitroaromatic compounds are often known to exhibit weak fluorescence, which may have limited their exploration as fluorescent probes. The presence of electron-donating methoxy (B1213986) groups and electron-withdrawing nitro groups on the benzene (B151609) ring suggests the potential for intramolecular charge transfer, a property that can influence fluorescent behavior. Further experimental characterization is necessary to fully elucidate its potential as a viable DNA probe.
Quantitative Comparison of Common DNA Probes
To provide a benchmark for comparison, the following table summarizes the key fluorescent properties and DNA binding characteristics of four widely used DNA probes.
| Property | DAPI | Hoechst 33342 | Propidium Iodide (PI) | SYBR Green I |
| Excitation Max (nm) | ~358[2][3] | ~350[4] | ~535 (DNA-bound)[5][6] | ~497 (DNA-bound) |
| Emission Max (nm) | ~461[2][3] | ~461[4] | ~617 (DNA-bound)[5][6] | ~520 (DNA-bound) |
| Quantum Yield (Φ) | ~0.92 (DNA-bound) | High (data varies) | 0.2-0.3 (DNA-bound)[5][6][7] | ~0.8 (DNA-bound)[8] |
| Binding Preference | AT-rich regions, minor groove[9] | AT-rich regions, minor groove[4] | Intercalation, no sequence preference[5][7] | dsDNA, minor groove intercalation |
| Cell Permeability | Permeable to live cells (less efficient) and fixed cells[3] | Highly permeable to live and fixed cells[4] | Impermeable to live cells[5][6] | Permeable to live cells |
| Fluorescence Enhancement upon DNA Binding | ~20-fold[9] | Significant enhancement | 20- to 30-fold[5][6][7] | >1000-fold |
Experimental Protocols
To facilitate the characterization and comparison of DNA probes, the following are detailed methodologies for key experiments.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of a fluorescent compound.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Compound of interest (e.g., this compound)
-
Appropriate solvent (e.g., phosphate-buffered saline for DNA binding studies)
-
DNA (e.g., calf thymus DNA) for binding assays
Procedure:
-
Prepare a dilute solution of the fluorescent compound in the chosen solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
To determine the emission spectrum, set the fluorometer to the presumed excitation maximum (or a wavelength in the near-UV for unknown compounds). Scan a range of emission wavelengths and record the fluorescence intensity.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission observed in the previous step. Scan a range of excitation wavelengths and record the fluorescence intensity.
-
For DNA-bound spectra, repeat the measurements after incubating the compound with a known concentration of DNA.
Experimental workflow for determining fluorescence spectra.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Fluorometer with corrected spectra capabilities
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Test compound
-
Standard compound with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Solvent
Procedure:
-
Prepare a series of dilutions for both the test and standard compounds in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the test and standard compounds.
-
Integrate the area under the emission curves for both the test and standard samples.
-
Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts x and st refer to the test and standard samples, respectively.
-
Workflow for relative quantum yield measurement.
DNA Binding Affinity Assay using Fluorescence Titration
This protocol determines the dissociation constant (Kd) of a fluorescent probe to DNA.
Materials:
-
Fluorometer
-
Fluorescent probe
-
DNA solution of known concentration
-
Buffer solution
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration.
-
Record the initial fluorescence intensity of the probe solution.
-
Titrate the probe solution with increasing concentrations of the DNA solution.
-
After each addition of DNA, allow the solution to equilibrate and record the fluorescence intensity.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Workflow for DNA binding affinity assay.
Conclusion
While this compound has been identified as a fluorescent compound with the potential for use as a DNA probe, a comprehensive understanding of its photophysical properties and interaction with DNA is currently lacking. The provided comparison with well-established DNA probes highlights the key parameters that define a useful fluorescent marker. The detailed experimental protocols offer a clear path for researchers to quantitatively assess the performance of this compound and other novel compounds, thereby expanding the toolkit of available DNA probes for advanced research and diagnostic applications.
References
- 1. This compound -2g | Cytoswitch [cytoswitch.com]
- 2. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. PubChemLite - this compound (C8H8N2O6) [pubchemlite.lcsb.uni.lu]
- 8. Sci-Hub [sci-hub.red]
- 9. biosynth.com [biosynth.com]
efficacy of 1,2-Dimethoxy-4,5-dinitrobenzene-derived HDAC inhibitors versus other inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily investigated for their potential in cancer therapy. They function by interfering with HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, HDAC inhibitors can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[1][2] While the initial query focused on 1,2-Dimethoxy-4,5-dinitrobenzene-derived HDAC inhibitors, a comprehensive literature search did not yield specific data on compounds from this chemical series being developed as HDAC inhibitors. Therefore, this guide provides a comparative analysis of the efficacy of major, well-established classes of HDAC inhibitors, offering a valuable resource for researchers in the field.
Comparative Efficacy of HDAC Inhibitor Classes
HDAC inhibitors are broadly categorized into four main classes based on their chemical structures: hydroxamic acids, cyclic peptides, benzamides, and short-chain fatty acids.[2] The efficacy of these inhibitors can vary significantly depending on the specific compound, the HDAC isoforms they target, and the cancer type being investigated.[3]
Quantitative Comparison of Pan-HDAC and Class-Selective Inhibitors
The following table summarizes the in vitro efficacy of representative HDAC inhibitors from different classes against various HDAC enzymes and cancer cell lines. Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, target multiple HDAC isoforms, whereas class-selective inhibitors, like Entinostat, show specificity for certain classes of HDACs.
| Inhibitor (Class) | Target HDACs | Cell Line | Assay | Endpoint | Result (IC50/EC50) |
| Vorinostat (SAHA) (Hydroxamic Acid) | Pan-HDAC (Classes I, II, IV)[4] | Various human tumor cells | Proliferation Assay | IC50 | Varies by cell line |
| HCT116 | HDAC-Glo I/II Assay | IC50 | 0.67 µM[5] | ||
| Panobinostat (LBH589) (Hydroxamic Acid) | Pan-HDAC | U1 and ACH2 (Latently HIV-1 infected) | p24 antigen production | EC50 | More potent than other tested HDACis[6] |
| Belinostat (PXD101) (Hydroxamic Acid) | Pan-HDAC | U1 and ACH2 | p24 antigen production | EC50 | Less potent than Panobinostat[6] |
| Entinostat (MS-275) (Benzamide) | Class I (HDAC1, 2, 3)[2] | Rat liver HDAC | HDAC Activity Assay | IC50 | ~1-5 µM[7][8] |
| Romidepsin (FK228) (Cyclic Peptide) | Class I (HDAC1, 2)[2] | Various | |||
| Valproic Acid (VPA) (Short-chain fatty acid) | Weak, primarily Class I and IIa | Various | Lower potency than other classes[2][6] |
Experimental Protocols
Reproducibility in scientific research is contingent upon detailed and accurate methodological reporting. Below are summaries of common experimental protocols used to evaluate the efficacy of HDAC inhibitors.[3]
In Vitro HDAC Activity Assay (Fluorogenic)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific HDAC isoform.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzyme activity by 50% (IC50).
-
Methodology:
-
Recombinant human HDAC enzyme is incubated with varying concentrations of the inhibitor.
-
A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is added.[9]
-
HDAC deacetylates the substrate.
-
A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule (AMC).[9]
-
The fluorescence is measured using a fluorometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.
-
Objective: To determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).[3]
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the HDAC inhibitor.
-
After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the purple solution is measured using a microplate reader.
-
The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with an HDAC inhibitor.
-
Objective: To determine the percentage of apoptotic cells.
-
Methodology:
-
Cells are treated with the HDAC inhibitor for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of HDAC Inhibition
Caption: General mechanism of HDAC inhibitor action in the cell nucleus.
Experimental Workflow for Efficacy Determination
Caption: A typical workflow for evaluating the efficacy of HDAC inhibitors.
Comparison of HDAC Inhibitor Classes
Caption: Key characteristics of the major classes of HDAC inhibitors.
Conclusion
The development of HDAC inhibitors continues to be a vibrant area of research in oncology and beyond. While pan-HDAC inhibitors have shown clinical efficacy, the development of isoform-selective inhibitors is an ongoing effort to improve therapeutic windows and reduce off-target effects.[11] This guide provides a foundational comparison of the major classes of HDAC inhibitors, their efficacy, and the experimental methods used for their evaluation. Researchers are encouraged to use this information as a starting point for their own investigations into the therapeutic potential of novel and existing HDAC inhibitors. The use of standardized assays and well-characterized control compounds is paramount for generating robust and reproducible data.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumoral Efficacy of Four Histone Deacetylase Inhibitors in Hepatoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of 1,2-Dimethoxy-4,5-dinitrobenzene in Heterocyclic Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that significantly impacts reaction efficiency, yield, and purity of the final product. In the synthesis of complex heterocyclic compounds, nitrated aromatic precursors are fundamental building blocks. This guide provides a comprehensive comparison of 1,2-dimethoxy-4,5-dinitrobenzene with other nitrated precursors, highlighting its distinct advantages with supporting experimental data and detailed protocols.
This compound stands out as a superior precursor for the synthesis of various heterocyclic systems, particularly quinoxalines and phenazines. Its advantages stem from the electronic effects of the methoxy (B1213986) groups and the specific substitution pattern of the nitro groups, which translate to higher reaction yields, improved regioselectivity, and milder reaction conditions in subsequent synthetic steps.
Enhanced Reactivity and Higher Yields: The Role of Methoxy Groups
The primary advantage of this compound lies in the electron-donating nature of its two methoxy groups. Following the reduction of the nitro groups to form 1,2-diamino-4,5-dimethoxybenzene, these methoxy groups enhance the nucleophilicity of the amino groups. This increased nucleophilicity accelerates the rate of condensation reactions with 1,2-dicarbonyl compounds, which is the key step in the formation of quinoxaline (B1680401) and phenazine (B1670421) rings.
Electron-donating groups on the phenyl ring of a 1,2-phenylenediamine generally favor product formation and can lead to higher yields in quinoxaline synthesis.[1] This is in contrast to unsubstituted or electron-withdrawn o-phenylenediamines, which often require harsher reaction conditions and may result in lower yields.
Table 1: Comparison of Yields in Quinoxaline Synthesis
| 1,2-Diaminoarene Precursor | Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1,2-Diamino-4,5-dimethoxybenzene | Benzil | I₂ (20 mol%), DMSO, rt, 12h | 90-95% | [2] |
| o-Phenylenediamine | Benzil | CuH₂PMo₁₁VO₄₀ on Alumina, Toluene, rt, 2h | 92% | [3] |
| o-Phenylenediamine | Benzil | Acidic Alumina, Microwave, 3 min | 80-86% | [4] |
| o-Phenylenediamine | Benzil | Thermal condensation, Ethanol (B145695), reflux, 30-60 min | 51-75% | [4] |
As the data in Table 1 suggests, while various methods can produce high yields, the presence of the dimethoxy substituents on the diamino precursor consistently allows for excellent yields under mild conditions.
Superior Regioselectivity: A Key Advantage in Drug Development
For the synthesis of substituted quinoxalines from unsymmetrical 1,2-dicarbonyl compounds, the use of symmetrically substituted 1,2-diaminoarenes is crucial to avoid the formation of isomeric mixtures. This compound provides a symmetrically substituted diamine upon reduction, which simplifies product purification and characterization, a significant advantage in the synthesis of pharmaceutical intermediates where purity is paramount. The use of unsymmetrical o-phenylenediamines can lead to the formation of regioisomers, which are often difficult to separate.
Experimental Protocols
Reduction of this compound to 1,2-Diamino-4,5-dimethoxybenzene
Workflow for the Reduction Step
Caption: General workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (balloon)
-
Celite®
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 1,2-diamino-4,5-dimethoxybenzene, which can often be used in the next step without further purification.
Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
Workflow for Quinoxaline Synthesis
Caption: A typical experimental workflow for the synthesis of a substituted quinoxaline.
Materials:
-
1,2-Diamino-4,5-dimethoxybenzene
-
Benzil
-
Ethanol
Procedure:
-
To a solution of 1,2-diamino-4,5-dimethoxybenzene in ethanol, add an equimolar amount of benzil.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain pure 6,7-dimethoxy-2,3-diphenylquinoxaline.
Logical Relationship of Advantages
References
The Industrial Synthesis of Veratraldehyde: A Cost-Benefit Analysis of Nitration-Based Routes Versus Alternative Methods
A comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of veratraldehyde, a key intermediate in the pharmaceutical and fragrance industries. This report provides a detailed comparison of synthetic routes, including a cost-benefit analysis of using 1,2-dimethoxy-4,5-dinitrobenzene as an intermediate versus established industrial methods such as the methylation of vanillin (B372448) and the formylation of veratrole.
The efficient and cost-effective production of veratraldehyde (3,4-dimethoxybenzaldehyde) is a critical consideration for its widespread use in the synthesis of pharmaceuticals, agrochemicals, and fine fragrances. While several synthetic pathways exist, the selection of an optimal route for large-scale production hinges on a careful evaluation of factors including raw material cost, reaction yield and efficiency, process safety, and environmental impact. This guide provides a comparative analysis of three primary synthetic strategies, with a particular focus on the potential utility of a nitration-based method involving this compound.
Executive Summary
The large-scale synthesis of veratraldehyde is dominated by two well-established industrial methods: the methylation of vanillin and the direct formylation of veratrole (1,2-dimethoxybenzene). A potential alternative route involves the dinitration of veratrole to form this compound, followed by subsequent conversion to veratraldehyde. This analysis indicates that while the nitration route is chemically plausible, the established methods of vanillin methylation and veratrole formylation currently offer a more favorable cost-benefit profile for large-scale industrial production due to higher overall yields, less hazardous reagents, and more streamlined processes.
Comparative Analysis of Synthetic Routes
The three primary routes for the industrial synthesis of veratraldehyde are:
-
Methylation of Vanillin: This is a widely used and high-yielding method where the phenolic hydroxyl group of vanillin is methylated.[1][2][3][4][5]
-
Formylation of Veratrole: This approach involves the direct introduction of a formyl group onto the veratrole ring, typically through electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch reactions.[1][2][6][7][8]
-
Dinitration of Veratrole and Subsequent Conversion: This proposed two-step route involves the nitration of veratrole to this compound, which is then converted to veratraldehyde. While less common, it presents an alternative pathway for the functionalization of the veratrole ring.
The following tables provide a detailed comparison of these three synthetic routes based on performance, cost, and safety and environmental considerations.
Table 1: Performance Comparison of Veratraldehyde Synthesis Routes
| Parameter | Methylation of Vanillin | Formylation of Veratrole (Vilsmeier-Haack) | Dinitration of Veratrole & Conversion |
| Starting Material | Vanillin | Veratrole (1,2-Dimethoxybenzene) | Veratrole (1,2-Dimethoxybenzene) |
| Key Reagents | Dimethyl sulfate (B86663), Sodium hydroxide[1] | Phosphorus oxychloride, N,N-Dimethylformamide (DMF)[2] | Nitric acid, Sulfuric acid; (subsequent conversion reagents) |
| Typical Yield | 82-95%[1][9] | ~81%[2] | Estimated to be lower due to a two-step process |
| Reaction Time | ~1-2 hours[1] | 5-6 hours[2] | Longer due to two separate reaction steps |
| Product Purity | High, requires recrystallization[9] | High, requires distillation[2] | Potentially lower, with more complex purification |
Table 2: Cost-Benefit Analysis
| Factor | Methylation of Vanillin | Formylation of Veratrole (Vilsmeier-Haack) | Dinitration of Veratrole & Conversion |
| Raw Material Cost | Vanillin can be relatively expensive[7][10] | Veratrole is a cost-effective starting material[10] | Veratrole is a cost-effective starting material[10] |
| Reagent Cost | Dimethyl sulfate is a significant cost factor. | DMF and phosphorus oxychloride are commodity chemicals with moderate cost.[11][12][13][14][15][16][17][18][19][20] | Nitric and sulfuric acids are inexpensive bulk chemicals.[18] |
| Process Complexity | Relatively straightforward, one-step reaction. | One-step reaction, but requires careful control of the Vilsmeier reagent formation.[6] | Two-step process, increasing operational complexity and cost. |
| Throughput | High, due to shorter reaction times and high yields. | Moderate, with longer reaction times than methylation. | Lower, due to the sequential nature of the two-step synthesis. |
| Overall Economics | Favorable for large-scale production, despite the higher cost of vanillin, due to high efficiency. | Competitive with the vanillin route, especially if veratrole is readily available at a low cost.[7] | Likely less favorable due to the added complexity and anticipated lower overall yield of a two-step process. |
Table 3: Safety and Environmental Considerations
| Aspect | Methylation of Vanillin | Formylation of Veratrole (Vilsmeier-Haack) | Dinitration of Veratrole & Conversion |
| Hazardous Reagents | Dimethyl sulfate is highly toxic and carcinogenic.[2] | Phosphorus oxychloride is corrosive and reacts violently with water.[2] | Concentrated nitric and sulfuric acids are highly corrosive. The dinitro intermediate is a potentially explosive compound. |
| Waste Generation | Generates sulfate waste. | Generates phosphate (B84403) and amine-containing waste streams. | Generates significant acidic and nitrated waste, which can be hazardous and costly to treat. |
| Process Safety | Requires stringent handling protocols for dimethyl sulfate. | Requires careful temperature control to manage the exothermic formation of the Vilsmeier reagent.[6] | Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of explosive byproducts. |
| Environmental Impact | The use of a highly toxic methylating agent is a significant drawback. | The use of chlorinated solvents and phosphorus reagents presents environmental concerns. | The generation of large volumes of acidic and nitrated waste is a major environmental concern. |
Experimental Protocols
Methylation of Vanillin
This widely used method involves the methylation of the phenolic hydroxyl group of vanillin using dimethyl sulfate in an alkaline medium.[2]
Materials:
-
Vanillin
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of vanillin in water is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel.
-
A hot solution of sodium hydroxide is added to the vanillin solution.
-
The mixture is heated to reflux, and dimethyl sulfate is added dropwise over 1-2 hours.
-
The reaction mixture is refluxed for an additional 2 hours.
-
After cooling, the veratraldehyde is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield the product.[1]
Formylation of Veratrole (Vilsmeier-Haack Reaction)
This method introduces a formyl group directly onto the veratrole ring using a Vilsmeier reagent, which is typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][6]
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (B1671644) (solvent)
-
Water
Procedure:
-
In a suitable reaction vessel, dry 1,2-dichloroethane is charged, and phosphorus oxychloride is added with stirring.
-
N,N-dimethylformamide is then added dropwise while maintaining the temperature at or below 18°C to form the Vilsmeier reagent.
-
Veratrole is then added to the reaction mixture.
-
The mixture is slowly heated to reflux and maintained for approximately 24 hours.
-
After the reaction is complete, the mixture is cooled and slowly transferred into water to hydrolyze the intermediate.
-
The organic layer is separated, washed, and the solvent is removed by distillation.
-
The crude product is purified by distillation to yield veratraldehyde.[2]
Visualizing the Synthetic Pathways
To better understand the logical flow of the different synthetic routes to veratraldehyde, the following diagrams illustrate the key transformations.
Caption: Comparison of synthetic routes to Veratraldehyde.
Conclusion and Recommendations
Based on the available data, the methylation of vanillin and the formylation of veratrole remain the most industrially viable methods for the large-scale synthesis of veratraldehyde. The methylation of vanillin offers high yields and a relatively simple process, although it is dependent on the price of vanillin and involves the use of the highly toxic reagent dimethyl sulfate. The formylation of veratrole provides a cost-effective alternative, particularly when veratrole is an inexpensive starting material.
The proposed route involving the dinitration of veratrole to this compound as an intermediate is currently less attractive for large-scale production. The two-step nature of this process inherently lowers the overall yield and increases operational complexity and cost. Furthermore, the safety and environmental concerns associated with large-scale nitration reactions, including the handling of highly corrosive acids and the potential for explosive intermediates and waste streams, present significant challenges.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including scale, purity requirements, and available resources. For large-scale industrial production, a thorough process optimization and economic analysis of the vanillin methylation and veratrole formylation routes is recommended to determine the most cost-effective and sustainable option. Further research into greener and more efficient catalytic methods for both of these established routes would be a valuable endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102320944A - Preparation process of vertraldethyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
- 11. univarsolutions.com [univarsolutions.com]
- 12. volochem.com [volochem.com]
- 13. strem.com [strem.com]
- 14. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [chemicalbook.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. echemi.com [echemi.com]
- 17. Dimethylformamide Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 18. echemi.com [echemi.com]
- 19. Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 20. N,N-Dimethylformamide (DMF), 1 l, glass, CAS No. 68-12-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene and its Analogs
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, understanding the reactivity of substituted nitroaromatics is paramount. This guide provides a comparative analysis of 1,2-dimethoxy-4,5-dinitrobenzene and its analogs in nucleophilic aromatic substitution (SNAr) reactions, offering insights into the characterization of their reaction intermediates and providing a framework for experimental design.
The reactivity of activated nitroaromatic compounds is central to the construction of a wide array of pharmaceuticals and functional materials. Among these, this compound serves as a key building block. Its electron-deficient aromatic ring, courtesy of the two nitro groups, makes it susceptible to attack by nucleophiles, proceeding through a transient, stabilized intermediate known as a Meisenheimer complex. This guide will delve into the characterization of these intermediates and compare the reactivity of this compound with a closely related isomer, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), providing valuable data for synthetic planning.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process. The initial, and typically rate-determining, step involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized by the electron-withdrawing nitro groups. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Comparative Reactivity and Product Formation
While specific kinetic data for this compound is not extensively available in the public domain, valuable insights can be drawn from its close structural isomer, 1,4-dimethoxy-2,5-dinitrobenzene. A study on the reaction of 1,4-dimethoxy-2,5-dinitrobenzene with cyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466) demonstrates high yields of the corresponding substitution products.[2] This suggests that the methoxy (B1213986) group can act as a leaving group in SNAr reactions.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 | [2] |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82 | [2] |
Table 1: Product Yields in SNAr Reactions of 1,4-Dimethoxy-2,5-dinitrobenzene.
Characterization of Intermediates: The Meisenheimer Complex
The direct observation and characterization of the Meisenheimer complex are crucial for understanding the reaction mechanism. Spectroscopic techniques such as NMR and UV-Vis are invaluable for this purpose. The formation of the highly colored Meisenheimer complex often results in a distinct change in the UV-Vis spectrum, with the appearance of new absorption bands at longer wavelengths.[3] 1H NMR spectroscopy can provide structural information about the intermediate, showing characteristic upfield shifts of the aromatic protons due to the loss of aromaticity.
While specific spectroscopic data for the Meisenheimer complex of this compound is scarce, the general approach to its characterization would follow a well-established protocol.
Experimental Protocols
General Protocol for SNAr Reactions and Product Characterization
This protocol is a generalized procedure based on the synthesis of related dinitrobenzene adducts.[2]
Materials:
-
This compound or its analog
-
Nucleophile (e.g., piperidine, pyrrolidine)
-
Solvent (e.g., ethanol, DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve the dinitrobenzene derivative in the chosen solvent.
-
Add an excess of the nucleophile to the solution.
-
Heat the reaction mixture at reflux for a specified period (e.g., 2 hours).
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the purified product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol for the Detection and Characterization of Meisenheimer Intermediates
This protocol outlines a general approach for the spectroscopic observation of Meisenheimer complexes.
Materials:
-
Dinitrobenzene derivative
-
Strong nucleophile (e.g., sodium methoxide)
-
Aprotic solvent (e.g., DMSO-d6 for NMR, anhydrous DMSO for UV-Vis)
Procedure:
-
Prepare a dilute solution of the dinitrobenzene derivative in the aprotic solvent in an NMR tube or a UV-Vis cuvette.
-
Record the initial 1H NMR or UV-Vis spectrum of the starting material.
-
Add a solution of the strong nucleophile to the sample.
-
Immediately record the 1H NMR or UV-Vis spectrum at various time intervals to observe the formation and potential decay of the Meisenheimer complex.
-
Analyze the spectral changes, noting the appearance of new peaks in the NMR or new absorption bands in the UV-Vis spectrum, which are indicative of the intermediate.
Conclusion
The study of nucleophilic aromatic substitution reactions of this compound and its analogs is crucial for the rational design of synthetic pathways in drug discovery and materials science. While direct comparative data for this compound is limited, the analysis of its isomer, 1,4-dimethoxy-2,5-dinitrobenzene, provides a strong foundation for predicting its reactivity. The formation of a transient Meisenheimer complex is a key feature of these reactions, and its characterization through spectroscopic methods is essential for a complete mechanistic understanding. The provided protocols offer a starting point for researchers to explore the rich chemistry of these versatile building blocks. Further kinetic and spectroscopic studies on this compound are warranted to fully elucidate its reactivity profile and expand its synthetic utility.
References
Navigating Solvent Systems: A Comparative Guide to the Performance of 1,2-Dimethoxy-4,5-dinitrobenzene
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing the outcome of a chemical reaction. This guide provides a comprehensive comparison of the performance of 1,2-Dimethoxy-4,5-dinitrobenzene in various solvent systems, offering insights into its solubility, stability, and reactivity. This analysis is supplemented with a comparative look at alternative dinitroaromatic compounds to aid in the selection of optimal reagents and conditions for synthesis and drug discovery.
This compound, also known as 4,5-dinitroveratrole, is a yellow crystalline solid that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its utility is intrinsically linked to its behavior in different solvents, which can significantly impact reaction rates, yields, and the feasibility of subsequent purification steps.
Solubility Profile
For comparison, the related compound 1,2-dimethoxybenzene (B1683551) (veratrole) is primarily soluble in non-polar solvents like hexane (B92381) and ether, with limited solubility in polar solvents.[2] However, the addition of two nitro groups in this compound significantly increases its polarity, likely enhancing its solubility in polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF), and polar protic solvents like methanol (B129727) and ethanol (B145695).
Table 1: Qualitative Solubility Comparison of Dinitrobenzene Derivatives
| Compound | Water | Common Organic Solvents (e.g., Ethanol, Acetone) |
| This compound | Sparingly Soluble[1] | Expected to be Soluble |
| 1,3-Dinitrobenzene | Insoluble[3] | Soluble[4] |
| 1,2-Dinitrobenzene | Insoluble[3] | Soluble |
| 1,4-Dinitrobenzene | Insoluble[3] | Soluble |
| 2,4-Dinitrotoluene | Insoluble | Soluble in hot ethanol, ether, acetone |
| 2,4-Dinitroanisole | Insoluble | Soluble in hot ethanol, benzene (B151609) |
Spectroscopic Properties in Different Solvents
The ultraviolet-visible (UV-Vis) absorption spectrum of a compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While a comprehensive study detailing the UV-Vis absorption maxima of this compound in a variety of solvents is not available, general principles suggest that polar solvents would likely cause a shift in the absorption bands compared to nonpolar solvents. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. For comparison, a study on dinitro- and trinitro-substituted benzenes in ethanol and water showed progressive blue shifts of the 260 mμ band of nitrobenzene (B124822) with an increasing number of nitro groups.[5]
Reactivity and Performance in Chemical Synthesis
This compound is primarily utilized as a precursor for the synthesis of 1,2-diamino-4,5-dimethoxybenzene through the reduction of its nitro groups. This diamine is a key building block for various heterocyclic compounds with potential pharmaceutical applications. The choice of solvent for this reduction is critical and can influence the reaction rate and the formation of byproducts.
The electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, although less reactive than compounds with leaving groups like halogens. The kinetics of such reactions are highly dependent on the solvent system. Polar aprotic solvents, such as DMF and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for SNAr reactions as they can solvate the cationic species, thereby accelerating the reaction rate. For instance, the reactivity of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) was found to be in the order of DMSO > MeCN > MeOH.[6]
Comparison with Alternative Dinitro Compounds
Several other dinitroaromatic compounds are commonly used in organic synthesis. The choice among these often depends on the desired substitution pattern of the final product and the reactivity of the starting material.
-
1,3-Dinitrobenzene and its Isomers: These are fundamental building blocks in organic synthesis.[7] 1,3-Dinitrobenzene is the most common isomer and is used in the production of explosives and dyes.[3] The reactivity of dinitrobenzene isomers towards electrophilic substitution is lower than that of benzene due to the deactivating effect of the nitro groups.
-
Dinitrotoluenes: The presence of a methyl group in dinitrotoluenes can influence the regioselectivity of subsequent reactions. 2,4-Dinitrotoluene is a common starting material for the synthesis of toluene (B28343) diisocyanate, a key component of polyurethane foams.
-
Dinitroanisoles: 2,4-Dinitroanisole (DNAN) has been investigated as a replacement for TNT in explosive formulations.[8] The methoxy (B1213986) group is an activating group, which can affect the reactivity of the aromatic ring.
The primary advantage of this compound over simpler dinitroaromatics lies in the specific substitution pattern it provides, leading to vicinal diamines upon reduction, which are crucial for the synthesis of certain heterocyclic systems.
Experimental Protocols
Solubility Determination
A general protocol for determining the solubility of a solid organic compound involves the following steps:
-
Weigh a specific amount of the solid compound (e.g., 10 mg).
-
Add a small, measured volume of the chosen solvent (e.g., 1 mL) to a test tube containing the solid.
-
Vigorously agitate the mixture for a set period (e.g., 1 minute).
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, incrementally add more of the solid until saturation is reached.
-
If the solid does not dissolve, incrementally add more solvent until the solid dissolves completely.
-
The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).
dot
Caption: Workflow for Solubility Determination.
Monitoring Nucleophilic Aromatic Substitution (SNAr) Kinetics
The kinetics of an SNAr reaction can be monitored using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A general workflow is as follows:
-
Prepare stock solutions of the dinitroaromatic compound and the nucleophile in the desired solvent.
-
Equilibrate the solutions to the desired reaction temperature in a thermostated cuvette holder (for UV-Vis) or reaction vessel.
-
Initiate the reaction by mixing the reactants.
-
Monitor the change in absorbance at a specific wavelength (where the product absorbs and reactants do not) over time using a UV-Vis spectrophotometer, or by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of reactants and products.
-
The rate constants can be determined by plotting the concentration data against time.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. scribd.com [scribd.com]
- 5. Ultraviolet Absorption Spectra of o -, m - and p -Dinitrobenzene | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
Safety Operating Guide
Proper Disposal of 1,2-Dimethoxy-4,5-dinitrobenzene: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 1,2-dimethoxy-4,5-dinitrobenzene, providing immediate safety protocols, logistical planning, and step-by-step procedures for researchers and drug development professionals.
Immediate Safety and Hazard Assessment
This compound is a nitroaromatic compound that requires careful handling and disposal due to its potential hazards. While it is stable under normal conditions and is not classified as shock-sensitive or explosive, its toxicological properties and the general risks associated with nitro compounds necessitate stringent safety measures.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Environmental Hazard: Potentially toxic to aquatic life.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Nitrile gloves
-
Chemical safety goggles
-
A flame-resistant lab coat
Waste Segregation and Containment
Proper segregation and containment are the first steps in the disposal process to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent unintended reactions.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Incineration is a common and effective method for the destruction of nitroaromatic compounds.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
For solid waste, use a dedicated scoop or spatula.
-
For solutions, use a funnel to avoid spills.
-
Do not fill the container to more than 75% capacity to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from general laboratory traffic and sources of ignition.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate and dispose of it as hazardous waste along with the primary chemical waste.
-
After triple-rinsing, deface the original label on the container.
-
The cleaned and defaced container can then typically be disposed of as regular laboratory waste, in accordance with institutional policies.
-
Quantitative Data and Disposal Parameters
While specific quantitative data for the disposal of this compound is not extensively available in the literature, general parameters for the incineration of nitroaromatic compounds can be referenced. These parameters should be confirmed with the professional waste disposal facility.
| Parameter | Guideline Value/Range | Notes |
| Incineration Temperature | 850°C - 1200°C | The specific temperature will depend on the incinerator's capabilities and the presence of other waste streams. For non-halogenated organic compounds, a temperature of at least 850°C is generally recommended. |
| Residence Time | > 2 seconds | A minimum residence time of two seconds in the combustion chamber is crucial to ensure complete destruction of the organic compounds. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Small Spill (Solid):
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid generating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
Small Spill (Liquid Solution):
-
Restrict access to the spill area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbent material and place it in a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
For large spills, evacuate the area and follow your institution's emergency procedures.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1,2-Dimethoxy-4,5-dinitrobenzene
Essential Safety and Handling Guide for 1,2-Dimethoxy-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₆ | [1] |
| Molecular Weight | 228.16 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| OSHA PEL (Dinitrobenzenes, all isomers) | 1 mg/m³ (8-hour TWA) | [2][3] |
| NIOSH REL (Dinitrobenzenes, all isomers) | 1 mg/m³ (10-hour TWA) | [3] |
| ACGIH TLV (Dinitrobenzenes, all isomers) | 0.15 ppm (inhalable fraction and vapor) | [2] |
Note: Specific occupational exposure limits for this compound have not been established. The limits for "Dinitrobenzenes, all isomers" should be applied as a conservative measure.
Operational Plan: Handling this compound
Adherence to the following step-by-step operational procedures is mandatory to minimize risk and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[5][6]
-
Skin Protection:
-
A flame-resistant lab coat or chemical-resistant apron must be worn.
-
Full-length pants and closed-toe shoes are mandatory.[6]
-
-
Hand Protection:
-
Wear chemical-resistant gloves. While specific data for this compound is limited, butyl rubber or Viton™ gloves are recommended for handling nitro compounds.[7]
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[8]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[5]
Handling Procedures
-
Pre-Handling:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is donned correctly.
-
Clearly label all containers with the chemical name and associated hazards.[7]
-
-
During Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[10]
-
Decontaminate all work surfaces and equipment after use.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[11]
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated.
Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.
-
Keep waste containers securely closed.
Final Disposal
-
All waste must be disposed of through the institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11] It may be necessary to contain and dispose of this chemical as a hazardous waste; contact your state's Department of Environmental Protection or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[3]
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling of this compound.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. osha.gov [osha.gov]
- 3. nj.gov [nj.gov]
- 4. cdc.gov [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. csub.edu [csub.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
